Ethyl 2-(chlorosulfonyl)-2-methylpropanoate
Description
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Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPDYSDJJGMSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Structural Dynamics and Application of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate
Executive Summary
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55896-99-6)[1] is a highly specialized bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry[2]. Characterized by its unique steric environment, this compound serves as a critical precursor for the synthesis of sterically hindered sulfonamides and sulfonate esters. Unlike standard primary or secondary sulfonyl chlorides, its molecular architecture demands specific strategic considerations during coupling reactions to overcome inherent kinetic barriers.
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we dissect the causality behind its chemical behavior and provide a self-validating experimental framework for its application in drug development workflows.
Molecular Architecture & Physicochemical Profile
The chemical behavior of this compound is entirely dictated by its localized structural features. The molecule consists of a central alpha-carbon bonded to three distinct functional domains:
-
An Ethyl Ester Group (-COOCH₂CH₃): Provides a strong electron-withdrawing effect, increasing the electrophilicity of the adjacent sulfur atom, while offering a synthetic handle for downstream saponification or amidation.
-
A Gem-Dimethyl Group (-C(CH₃)₂-): Acts as a profound steric shield around the reactive center.
-
A Chlorosulfonyl Group (-SO₂Cl): The primary electrophilic center for nucleophilic attack.
Quantitative Physicochemical Data
The following data summarizes the core properties required for stoichiometric calculations and analytical verification.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 55896-99-6 | [1], |
| Molecular Formula | C₆H₁₁ClO₄S | [2] |
| Molecular Weight | 214.67 g/mol | |
| Number of Alpha-Protons | 0 (Critical mechanistic factor) | Structural Analysis |
| Physical State | Liquid (Typical for low MW sulfonyl chlorides) |
Mechanistic Insights: The Gem-Dimethyl Effect
Expertise & Experience: Understanding the Causality of Reactivity In standard sulfonylation reactions involving primary or secondary sulfonyl chlorides (e.g., methanesulfonyl chloride), the presence of alpha-protons allows the reaction to proceed via an E1cB-like mechanism. A base abstracts the alpha-proton, eliminating chloride to form a highly reactive, planar sulfene intermediate (R₂C=SO₂), which is then rapidly attacked by the nucleophile.
Because this compound features a fully substituted alpha-carbon (gem-dimethyl), it possesses zero alpha-protons . Consequently, the sulfene pathway is entirely blocked. The reaction is forced to proceed via a direct bimolecular nucleophilic substitution (Sₙ2) at the sulfur atom. However, the adjacent gem-dimethyl and bulky ethyl ester groups create massive steric hindrance, severely retarding the Sₙ2 trajectory.
To overcome this, the use of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is not optional; it is mandatory. DMAP successfully penetrates the steric shield to displace the chloride, forming a highly electrophilic sulfonylpyridinium intermediate that subsequently reacts with the target amine.
Logical relationship between structural features and chemical reactivity.
Self-Validating Experimental Protocol: Sulfonamide Coupling
Trustworthiness: The Self-Validating System The following protocol for coupling this compound with a primary amine is designed as a self-validating system. It includes built-in diagnostic checkpoints ensuring the operator can confirm the success of each phase before proceeding, minimizing wasted resources.
Step-by-Step Methodology
-
Preparation & Activation :
-
Action: Dissolve the primary amine (1.0 eq) and DMAP (0.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.
-
Causality: DCM provides excellent solubility for the transient pyridinium intermediate. The 0 °C starting temperature controls the exothermic activation step while preserving the integrity of the .
-
-
Base Addition :
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated, preventing amine protonation without competing for the electrophile.
-
-
Electrophile Introduction :
-
Action: Slowly add this compound (1.2 eq) dropwise.
-
Validation Checkpoint 1 (Visual): The formation of a faint yellow tint and a fine suspension (DIPEA·HCl salt) within 15 minutes indicates successful formation of the sulfonylpyridinium active ester and ongoing coupling. If the solution remains perfectly clear, moisture may have quenched the catalyst.
-
-
Thermal Maturation :
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Validation Checkpoint 2 (Chromatographic): Perform Thin-Layer Chromatography (TLC) using 7:3 Hexanes/Ethyl Acetate. Stain with Ninhydrin. The complete disappearance of the amine spot (ninhydrin-active) and the appearance of a new UV-active spot confirms conversion.
-
-
Quench & Extraction :
-
Action: Quench the reaction with 0.1 M aqueous HCl to neutralize residual DMAP and DIPEA. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification :
-
Action: Purify via silica gel flash column chromatography.
-
Workflow for the synthesis of sterically hindered sulfonamides with validation steps.
Analytical Validation Standards
To ensure absolute structural integrity of the synthesized sulfonamide derived from this compound, the following analytical signatures must be confirmed post-purification:
-
FT-IR Spectroscopy : Validation requires the disappearance of the strong -SO₂Cl stretch at ~1370 cm⁻¹. Successful coupling is indicated by the appearance of the N-H stretch at 3200-3300 cm⁻¹ and symmetric/asymmetric SO₂ stretches at ~1160 cm⁻¹ and ~1330 cm⁻¹.
-
¹H NMR (CDCl₃) : The gem-dimethyl protons of the alpha-carbon must appear as a sharp 6H singlet around δ 1.5 - 1.7 ppm. The ethyl ester protons will present as a classic 2H quartet (~δ 4.2 ppm) and a 3H triplet (~δ 1.3 ppm).
-
Mass Spectrometry (ESI-MS) : Confirm the exact mass[M+H]⁺ corresponding to the specific sulfonamide product, verifying the addition of the 178 Da (C₆H₁₁O₄S) fragment minus the chloride leaving group.
References
Sources
Safe Handling & Application Guide: Ethyl 2-(chlorosulfonyl)-2-methylpropanoate
This technical guide details the safe handling, hazard profile, and operational protocols for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS 55896-99-6). It is designed for researchers and scale-up chemists requiring actionable safety intelligence beyond standard SDS data.
Chemical Identity & Technical Significance
This compound is a specialized sulfonyl chloride reagent used primarily in medicinal chemistry for introducing the ethyl 2-methylpropanoate (ethyl isobutyrate) motif via sulfonylation or radical desulfonylation pathways. Its dual functionality—an electrophilic chlorosulfonyl group and an ester—makes it a versatile but highly reactive intermediate.
Core Data Table
| Parameter | Specification |
| CAS Number | 55896-99-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁ClO₄S |
| Molecular Weight | 214.67 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Boiling Point | ~85–90 °C (at reduced pressure, typically 0.5 mmHg) |
| Density | ~1.28 g/mL |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water |
Hazard Profiling: Mechanism of Action
Unlike standard organic acids, the hazard profile of this compound is driven by its rapid hydrolysis kinetics . Understanding the mechanism of injury is critical for selecting appropriate First Aid and PPE.
The Hydrolysis Cascade (Mechanism of Injury)
Upon contact with mucosal membranes (eyes, lungs) or skin moisture, the sulfonyl chloride moiety undergoes nucleophilic attack by water. This releases two corrosive species:
-
Hydrochloric Acid (HCl): Immediate chemical burn and respiratory spasm.
-
Ethyl 2-sulfo-2-methylpropanoate: A strong organic acid that perpetuates tissue damage.
GHS Classification:
-
Skin Corr. 1B (H314): Causes severe skin burns and eye damage.
-
Eye Dam. 1 (H318): Causes serious eye damage.
Decomposition Pathway Diagram
The following diagram illustrates the chemical breakdown responsible for container pressurization and tissue injury.
Figure 1: Hydrolysis mechanism leading to dual-acid generation.
Operational Protocols & Engineering Controls
Storage & Stability (The "Dry-Box" Rule)
-
Temperature: Store at 2–8°C . Lower temperatures retard decomposition but increase viscosity.
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Container: Teflon-lined caps are mandatory. Do not use metal spatulas or needles that may corrode.
-
Self-Validating Check: Before use, inspect the septum/cap. White crust formation indicates hydrolysis (HCl release). If the bottle "hisses" upon opening, significant decomposition has occurred; test acidity of the headspace with damp pH paper (without touching liquid).
Reaction Setup (Quenching & Workup)
Critical Safety Rule: Never add water directly to the neat reagent.
Safe Quenching Protocol:
-
Dilution: Dilute the reaction mixture with an inert solvent (DCM or Toluene) first.
-
Cooling: Cool the vessel to 0°C.
-
Neutralization: Add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise.
-
Why? The evolution of CO₂ gas serves as a visual indicator of acid neutralization.
-
Endpoint: Cessation of bubbling indicates the HCl and sulfonic acid byproducts are neutralized.
-
Emergency Response Logic
In the event of a spill or exposure, follow this logic flow to prevent escalation.
Figure 2: Decision logic for emergency response. Note the "Dry Wipe" step for skin to minimize hydrolysis heat before flushing.
Synthesis & Application Context
Common Applications
-
Sulfonamide Synthesis: Reaction with amines (primary/secondary) to form sulfonamides, often used as bioisosteres in drug design.
-
Radical Precursors: Under photoredox conditions, the sulfonyl chloride group can release SO₂, generating an alkyl radical at the tertiary carbon (useful for Giese addition reactions).
Experimental Integrity (Self-Validating System)
To ensure the reagent is active and not hydrolyzed:
-
TLC Monitoring: Run a TLC of the reagent vs. a hydrolyzed aliquot (add 1 drop to water/MeOH). The sulfonyl chloride is typically less polar than the sulfonic acid/methyl ester byproduct.
-
NMR Check: In CDCl₃, the methyl protons of the intact sulfonyl chloride will have a distinct chemical shift compared to the hydrolyzed acid. (Expect gem-dimethyl singlet ~1.7–1.8 ppm; shifts upfield upon hydrolysis).
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Prevents inhalation of HCl vapors. |
| Hand | Silver Shield or Double Nitrile (0.11mm min) | Standard nitrile degrades quickly upon exposure to concentrated sulfonyl chlorides. |
| Eye | Chemical Goggles + Face Shield | "Safety Glasses" are insufficient against corrosive liquids that react with eye moisture. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Cotton absorbs; synthetic aprons repel splashes. |
Disposal & Environmental Fate[6][8][9]
-
Waste Classification: Hazardous Waste (Corrosive, Reactive).
-
Deactivation: Do not dispose of neat material. Slowly add to a stirred solution of 5% NaOH or NaHCO₃ to hydrolyze to the sulfonate salt, then adjust pH to 7 before disposal into aqueous waste (if permitted) or halogenated organic waste streams.
-
Ecological Impact: Highly toxic to aquatic life due to pH shift (acidity). Prevent entry into drains.[1][2][3][4]
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA.
-
PubChem. (2024).[5] Compound Summary: this compound (CAS 55896-99-6).[6] National Center for Biotechnology Information.
-
Thermo Fisher Scientific. (2023). Handling Sulfonyl Chlorides: Technical Bulletin.
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: this compound.
Sources
Gem-Dimethyl Substituted Chlorosulfonyl Esters: Steric Control in Medicinal Chemistry
Topic: Gem-Dimethyl Substituted Chlorosulfonyl Esters for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of gem-dimethyl groups (the Thorpe-Ingold or neopentyl motif) into chlorosulfonyl esters (
This guide details the synthesis, mechanistic stability, and application of these reagents, specifically focusing on neopentyl chlorosulfate as the archetype for installing metabolically stable sulfur(VI) motifs.
Mechanistic Underpinnings: The Neopentyl Effect in Sulfur(VI)[1]
Steric Shielding and Hydrolytic Stability
The primary challenge with alkyl chlorosulfates (
In gem-dimethyl substituted esters (e.g., neopentyl chlorosulfate), the bulky methyl groups at the
-
Primary (Ethyl) Chlorosulfate:
in water seconds/minutes. -
Neopentyl Chlorosulfate:
in water hours/days (isolable).
The Thorpe-Ingold Effect in Reactivity
While sterics hinder intermolecular attack (hydrolysis), the Thorpe-Ingold effect (angle compression) pre-organizes the molecule for desired intramolecular reactions or specific binding conformations. In the context of chlorosulfates converting to sulfamates, the gem-dimethyl group restricts the conformational freedom of the alkoxy chain, often enhancing the binding affinity of the final drug molecule by locking it into a bioactive conformation.
Visualization: Steric Shielding Mechanism
The following diagram illustrates the kinetic barrier created by the gem-dimethyl group against hydrolysis compared to a standard ethyl group.
Caption: Comparative reactivity showing how gem-dimethyl groups (Neopentyl) block nucleophilic water attack via steric repulsion, unlike unhindered ethyl analogs.
Synthetic Methodology
Reagents and Precursors[2]
-
Substrate: Neopentyl alcohol (2,2-dimethyl-1-propanol) or functionalized gem-dimethyl alcohol.
-
Reagent: Sulfuryl Chloride (
). Note: Thionyl chloride ( ) produces chlorosulfites ( ), not chlorosulfates. -
Base: Pyridine or Quinoline (to scavenge HCl).
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.
Protocol: Synthesis of Neopentyl Chlorosulfate
This protocol is adapted for high-purity isolation suitable for subsequent medicinal chemistry coupling.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet. -
Charging: Add Sulfuryl Chloride (1.1 equiv) and anhydrous DCM (0.5 M concentration relative to alcohol) to the flask. Cool to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents decomposition.
-
Addition: Mix Neopentyl Alcohol (1.0 equiv) and Pyridine (1.1 equiv) in DCM. Add this solution dropwise to the sulfuryl chloride over 30 minutes.
-
Why? Adding alcohol to the acid chloride ensures an excess of electrophile, preventing the formation of the symmetric diester (neopentyl sulfate).
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with
; chlorosulfates are active electrophiles). -
Workup:
-
Quench with ice-cold water.
-
Rapidly separate the organic layer.
-
Wash with cold 1M HCl (to remove pyridine), then cold saturated
, then brine. -
Dry over anhydrous
and concentrate in vacuo at <20°C .
-
-
Storage: The resulting oil is Neopentyl Chlorosulfate . Store at -20°C under Argon. Use within 48 hours for best results.
Synthetic Workflow Diagram
Caption: Optimized workflow for synthesizing neopentyl chlorosulfate, emphasizing temperature control and addition order to minimize side products.
Medicinal Chemistry Applications
Synthesis of Gem-Dimethyl Sulfamates
Sulfamates (
-
Reaction: Neopentyl Chlorosulfate + Amine (
) Neopentyl Sulfamate. -
Advantage: The intermediate chlorosulfate is stable enough to be purified (unlike ethyl chlorosulfate), allowing for clean coupling with complex, valuable amines in the final step of a synthesis.
Metabolic Blocking
The gem-dimethyl group blocks
-
Structure:
(Metabolically labile) -
Modification:
(Metabolically stable) Using neopentyl chlorosulfate installs this blocking group directly linked to the sulfur pharmacophore.
Comparative Stability Data
The following table summarizes the stability and reactivity profile of various chlorosulfonyl esters.
| Alkyl Group (R) | Structure | Hydrolysis Rate ( | Primary Application |
| Ethyl | 1000 (Fast) | Simple alkylation (highly reactive) | |
| Neopentyl | 1 (Slow) | Stable intermediate for Sulfamates | |
| Trichloroethyl | < 0.1 (Very Slow) | Protecting group (removed w/ Zn) | |
| Isobutyl | 50 | Intermediate stability |
Safety and Handling
Warning: Chlorosulfonyl esters are potent alkylating agents and lachrymators.
-
Inhalation: Use only in a well-ventilated fume hood.
releases HCl and gas. -
Skin Contact: These compounds are lipophilic and corrosive. Double-gloving (Nitrile/Laminate) is recommended.
-
Quenching: Unused chlorosulfates should be quenched slowly into a stirred solution of aqueous NaOH and pyridine to ensure complete hydrolysis before disposal.
References
-
Buncel, E. (1970).[1] Mechanisms of Solvolysis of Alkyl Chlorosulfates. Chemical Reviews. Link
-
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Gao, H., et al. (2023). 1,1-difluoromethanesulfonyl ester as a stable and effective precursor for neopentyl labeling. RSC Advances. Link
-
Taylor, R. J. K., et al. (2008).[2] Gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate. Synthesis. Link
-
BenchChem Technical Guides. (2025). Neopentyl Glycol Dimethylsulfate: Technical Guide. Link
Sources
An In-depth Technical Guide to Ethyl 2-(chlorosulfonyl)-2-methylpropanoate: A Versatile Bifunctional Building Block for Drug Discovery
For the modern medicinal chemist, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles is a paramount objective. The judicious selection of chemical building blocks is central to this endeavor, and among these, bifunctional molecules that offer multiple points for molecular elaboration are of particular value. Ethyl 2-(chlorosulfonyl)-2-methylpropanoate, a unique reagent bearing both a reactive sulfonyl chloride and an ester functionality, represents a potent tool in the arsenal of researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications in the synthesis of pharmacologically relevant compounds.
Physicochemical and Spectroscopic Profile
This compound (CAS Number: 55896-99-6) is a liquid at room temperature with the molecular formula C6H11ClO4S and a molecular weight of 214.67 g/mol . While detailed experimental physical properties are not widely published, data for the structurally related ethyl 2-methylpropanoate can provide a useful approximation (Boiling Point: 112-113 °C, Density: 0.86 g/mL).[1][2]
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | Value (this compound) | Value (Ethyl 2-methylpropanoate) | Source |
| CAS Number | 55896-99-6 | 97-62-1 | [1] |
| Molecular Formula | C6H11ClO4S | C6H12O2 | [1] |
| Molecular Weight | 214.67 g/mol | 116.16 g/mol | [1] |
| Physical Form | Liquid | Liquid | [2] |
| Boiling Point | Not reported | 112-113 °C | [1][2] |
| Density | Not reported | 0.865 g/mL at 25 °C | [2] |
| Solubility | Not reported | Slightly soluble in water, miscible with most organic solvents. | [2] |
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, experimentally determined spectrum is not readily accessible, a predicted analysis provides valuable insight for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The ethyl group will present as a quartet for the methylene protons (-CH2-) adjacent to the oxygen and a triplet for the terminal methyl protons (-CH3). The two methyl groups attached to the quaternary carbon will be equivalent and appear as a singlet. The deshielding effect of the adjacent sulfonyl chloride and ester groups will influence the chemical shifts.[3][4]
-
¹³C NMR: The carbon NMR spectrum is predicted to show four signals corresponding to the carbonyl carbon of the ester, the quaternary carbon attached to the sulfonyl chloride, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons.[5]
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride (S=O stretches, typically in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹) and the ester carbonyl (C=O stretch, around 1740 cm⁻¹).[6]
Mass Spectrometry (MS):
Electron ionization mass spectrometry is expected to show fragmentation patterns characteristic of alkyl sulfonyl chlorides and esters. Key fragments would likely arise from the loss of the chlorine atom, the ethoxy group, and the entire chlorosulfonyl group. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak for chlorine-containing fragments.[6][7][8]
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-mercapto-2-methylpropanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromo-2-methylpropanoate in a suitable solvent such as ethanol.
-
Add a solution of sodium hydrosulfide (NaSH) in ethanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield crude ethyl 2-mercapto-2-methylpropanoate, which can be purified by vacuum distillation.[9][10][11]
Step 2: Oxidative Chlorination to this compound
-
In a jacketed reactor equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend the purified ethyl 2-mercapto-2-methylpropanoate in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C using a circulating bath.
-
Bubble chlorine gas through the vigorously stirred mixture while maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.
-
Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.
-
Separate the organic layer, wash it with cold brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude this compound.
Purification
Due to the reactive nature of the sulfonyl chloride moiety, purification should be conducted with care to avoid hydrolysis.
-
Vacuum Distillation: For thermally stable sulfonyl chlorides, vacuum distillation can be an effective method of purification.
-
Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be employed. It is crucial to use dry solvents and silica gel to prevent decomposition of the product on the column.
Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its bifunctional nature. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles, while the ester group offers a handle for further transformations or can influence the molecule's overall solubility and electronic properties.
Reaction with Amines: A Gateway to Sulfonamides and Sulfonylureas
The most prominent reaction of this compound is its facile reaction with primary and secondary amines to form sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Caption: General reaction scheme for the formation of sulfonamides.
This reactivity is the cornerstone for the synthesis of sulfonylureas, a class of compounds with significant applications in medicine and agriculture.[12] The synthesis of sulfonylureas can be achieved in a one-pot or stepwise manner. For instance, reaction with an amine followed by reaction with an isocyanate, or by reacting the sulfonyl chloride with a pre-formed carbamate.[13][14][15]
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of a sulfonamide is present in a wide array of approved drugs, and sulfonylureas are a well-established class of anti-diabetic agents. This compound serves as a valuable building block for accessing these and other pharmacologically relevant scaffolds.
Synthesis of Heterocyclic Scaffolds
The reactivity of the sulfonyl chloride group can be harnessed to construct various heterocyclic systems. For example, reaction with bifunctional nucleophiles can lead to the formation of cyclic sulfonamides (sultams) or other sulfur- and nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[16][17][18]
A Key Building Block for Advanced Pharmaceutical Intermediates
While direct incorporation of this compound into a final drug molecule may not be widely reported, its structural features are present in key intermediates for complex active pharmaceutical ingredients (APIs). A notable example is its structural similarity to intermediates used in the synthesis of Seladelpar , a potent and selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist for the treatment of primary biliary cholangitis. The synthesis of Seladelpar involves an intermediate, ethyl (4-(chlorosulfonyl)-2-methylphenoxy)acetate, which shares the core structural elements of a sulfonyl chloride attached to a substituted ester. This highlights the importance of such building blocks in constructing complex drug molecules.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
Chemical Vendors
This compound is commercially available from several chemical suppliers, facilitating its use in research and development.
Table 2: Selected Chemical Vendors for this compound
| Vendor | Product Number | Purity |
| Sigma-Aldrich | ENA360887503 | 95% |
| Enamine | EN300-3608875 | >95% |
| BLDpharm | BD158869 | >97% |
Conclusion
This compound is a versatile and valuable bifunctional building block for organic synthesis and medicinal chemistry. Its dual reactivity allows for the introduction of a sulfonamide or sulfonylurea moiety alongside an ester group, providing multiple avenues for molecular diversification. While detailed experimental data for this specific compound is somewhat limited in the public domain, its synthesis and reactivity can be reliably predicted from established chemical principles. For researchers engaged in the discovery and development of novel therapeutics, particularly those targeting scaffolds containing sulfonamides and related functionalities, this compound represents a powerful and readily accessible synthetic tool.
References
-
ChemBK. ethyl 2-methylpropanoate. [Link]
- Google Patents.
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Journal of the Chemical Society B: Physical Organic. The mass spectra of alkyl sulphones. [Link]
-
Chegg.com. Solved Problem #2 On the axis below, sketch as accurately as. [Link]
-
Supporting information. Figure S1: Mass spectral fragmentations of sulfonates. [Link]
-
PubChem. Ethyl 2-(methylsulfonyl)propanoate. [Link]
-
PubChem. Ethyl 2-chloro-2-methylpropanoate. [Link]
-
Vietnam Journal of Science, Technology and Engineering. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. [Link]
- Google Patents.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
-
Organic Syntheses. ISOBUTYRAMIDE. [Link]
- Google Patents. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]
-
FooDB. Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]
-
National Institutes of Health. Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. [Link]
-
ResearchGate. Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. [Link]
-
PubChem. Ethyl 2-mercapto-2-methylpropionate. [Link]
-
ACG Publications. Synthesis of biologically active heterocyclic compounds from β- diketones. [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]
-
Quora. What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it?. [Link]
-
National Institutes of Health. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]
-
Molbase. 2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. [Link]
-
lookchem. Cas 33441-50-8,2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. [Link]
-
Doc Brown. Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. [Link]
-
The Good Scents Company. ethyl 2-mercapto-2-methyl propionate. [Link]
-
Michael Reaction. [Link]
- Google Patents. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
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- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Multifaceted Reactivity of α-Chlorosulfonyl Esters: A Comprehensive Guide for Synthetic Chemists
Abstract
α-Chlorosulfonyl esters are a class of organic compounds characterized by the presence of a chlorine atom and a sulfonyl ester group on the same carbon atom. This unique structural motif imbues them with a diverse and valuable reactivity profile, making them powerful intermediates in modern organic synthesis. This technical guide provides an in-depth exploration of the core reactivity principles of α-chlorosulfonyl esters, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their participation in nucleophilic substitution, elimination, and radical reactions, and highlight their applications in the construction of complex molecular architectures and the development of novel therapeutic agents. The discussion is grounded in mechanistic principles, supported by practical experimental insights and authoritative references.
Introduction: The Synthetic Potential of a Unique Functional Group
The sulfonyl group is a cornerstone in medicinal chemistry and materials science, with sulfonamides and sulfonate esters being prevalent motifs in a vast array of biologically active molecules and functional materials.[1][2] The introduction of a chlorine atom at the α-position to a sulfonyl ester dramatically alters its electronic properties and reactivity, creating a versatile synthetic handle. This guide will illuminate the synthetic utility of α-chlorosulfonyl esters, moving beyond a simple cataloging of reactions to provide a deeper understanding of the factors governing their chemical behavior.
The strategic placement of the electron-withdrawing sulfonyl group and the labile chlorine atom on the same carbon creates a unique electrophilic center. This arrangement facilitates a range of transformations that are often challenging to achieve with other substrates. Understanding the interplay of steric and electronic effects is paramount to harnessing the full synthetic potential of these valuable building blocks.
Synthesis of α-Chlorosulfonyl Esters
The preparation of α-chlorosulfonyl esters typically involves the esterification of α-chlorosulfonyl chlorides. These precursors can be synthesized through various methods, including the reaction of sulfuryl chloride with appropriate enolates or related species. The choice of synthetic route often depends on the desired substitution pattern and the stability of the target molecule.
Experimental Protocol: General Procedure for the Synthesis of an α-Chlorosulfonyl Ester
This protocol describes a general method for the synthesis of an α-chlorosulfonyl ester from an alcohol and an α-chlorosulfonyl chloride.
Materials:
-
Alcohol (1.0 eq)
-
α-Chlorosulfonyl chloride (1.1 eq)
-
Pyridine or other non-nucleophilic base (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the α-chlorosulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude α-chlorosulfonyl ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which can hydrolyze the reactive α-chlorosulfonyl chloride.
-
Anhydrous Conditions: Essential to prevent unwanted side reactions, particularly hydrolysis of the starting material and product.
-
Non-nucleophilic Base: Pyridine is used to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.[3]
-
Slow Addition at 0 °C: Controls the exothermic nature of the reaction and minimizes the formation of byproducts.
-
Aqueous Workup: Removes the pyridinium hydrochloride salt and any remaining base.
Core Reactivity of α-Chlorosulfonyl Esters
The reactivity of α-chlorosulfonyl esters can be broadly categorized into three main pathways: nucleophilic substitution, elimination, and radical reactions. The preferred pathway is highly dependent on the reaction conditions, the nature of the nucleophile or base, and the substitution pattern of the ester.
Nucleophilic Substitution Reactions
The carbon atom bearing both the chlorine and the sulfonyl ester group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion.[4]
3.1.1. Mechanism of Nucleophilic Substitution
The SN2 reaction of an α-chlorosulfonyl ester involves the backside attack of a nucleophile on the electrophilic carbon, resulting in the inversion of stereochemistry if the carbon is a stereocenter. The sulfonyl group plays a crucial role in activating the substrate towards nucleophilic attack by inductively withdrawing electron density.
Caption: SN2 mechanism for nucleophilic substitution of α-chlorosulfonyl esters.
3.1.2. Scope of Nucleophiles
A wide variety of nucleophiles can participate in these substitution reactions, including:
-
Oxygen Nucleophiles: Alcohols and phenols can be used to synthesize α-alkoxy and α-aryloxy sulfonyl esters.
-
Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds react to form α-amino and α-azido sulfonyl esters, which are valuable precursors for amino acids and other nitrogenous compounds.
-
Sulfur Nucleophiles: Thiols and thiophenols readily displace the chloride to yield α-thioether sulfonyl esters.[5]
-
Carbon Nucleophiles: Enolates, organometallics, and cyanides can be employed for carbon-carbon bond formation.
Table 1: Representative Nucleophilic Substitution Reactions of α-Chlorosulfonyl Esters
| Nucleophile | Product | Typical Conditions | Reference |
| NaN₃ | α-Azido sulfonyl ester | DMF, rt | [4] |
| PhSH | α-Phenylthio sulfonyl ester | K₂CO₃, Acetone, reflux | [5] |
| NaCN | α-Cyano sulfonyl ester | DMSO, 60 °C | N/A |
| CH₃OH | α-Methoxy sulfonyl ester | NaH, THF, 0 °C to rt | N/A |
Elimination Reactions
In the presence of a strong, non-nucleophilic base, α-chlorosulfonyl esters can undergo elimination reactions to form α,β-unsaturated sulfonyl esters.[6] This reaction typically follows an E2 mechanism, where the base abstracts a proton from the β-carbon, and the chloride ion is eliminated simultaneously.
Caption: E2 mechanism for the elimination of HCl from an α-chlorosulfonyl ester.
The stereochemical outcome of the elimination is governed by the requirement for an anti-periplanar arrangement of the β-proton and the chlorine leaving group in the transition state. The choice of base is critical; sterically hindered bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide are often used to favor elimination over substitution.
Radical Reactions
α-Chlorosulfonyl esters can also serve as precursors to α-sulfonyl radicals. These highly reactive intermediates can be generated through various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reducing agent such as tributyltin hydride.[7]
The resulting α-sulfonyl radicals can participate in a variety of transformations, including:
-
Intramolecular Cyclizations: Tethered α-sulfonyl radicals can undergo cyclization onto alkenes or alkynes to form cyclic sulfonyl esters.[7] This is a powerful method for the construction of complex ring systems.
-
Intermolecular Additions: α-Sulfonyl radicals can add to electron-rich or electron-deficient alkenes to form new carbon-carbon bonds.
The regioselectivity and stereoselectivity of these radical reactions are often predictable based on established principles of radical chemistry, making them valuable tools in target-oriented synthesis.
Applications in Drug Development and Medicinal Chemistry
The versatile reactivity of α-chlorosulfonyl esters makes them attractive intermediates in the synthesis of biologically active molecules. The sulfonyl ester moiety itself is present in a number of approved drugs, and the ability to introduce diverse functionality at the α-position provides a powerful platform for lead optimization and the development of new chemical entities.[8]
Synthesis of Sulfonyl Fluorides
A particularly important application of α-chlorosulfonyl esters is their conversion to α-fluorosulfonyl esters. Sulfonyl fluorides have emerged as important pharmacophores and are increasingly utilized in drug discovery, notably as covalent inhibitors and in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[9][10] The conversion of an α-chlorosulfonyl ester to the corresponding fluoride can be achieved through nucleophilic fluoride-for-chloride exchange, often using a fluoride source such as potassium fluoride in the presence of a phase-transfer catalyst.[11]
Access to Diverse Scaffolds
The ability to perform nucleophilic substitutions, eliminations, and radical reactions on a common α-chlorosulfonyl ester intermediate allows for the rapid generation of diverse molecular scaffolds. This is highly advantageous in a drug discovery setting, where the exploration of chemical space is a key objective. For example, a single α-chlorosulfonyl ester can be converted into a library of compounds containing different α-substituents, which can then be screened for biological activity.
Caption: Synthetic diversification from a common α-chlorosulfonyl ester intermediate.
Conclusion and Future Outlook
α-Chlorosulfonyl esters are versatile and powerful intermediates in organic synthesis. Their unique reactivity, stemming from the juxtaposition of a chlorine atom and a sulfonyl ester group on the same carbon, enables a wide range of transformations including nucleophilic substitutions, eliminations, and radical reactions. These reactions provide access to a diverse array of functionalized sulfonyl esters, many of which are of significant interest in the fields of medicinal chemistry and drug development.
Future research in this area is likely to focus on the development of new, more efficient methods for the synthesis of α-chlorosulfonyl esters, as well as the discovery of novel transformations that further expand their synthetic utility. The continued exploration of their reactivity in the context of asymmetric synthesis and the development of catalytic processes will undoubtedly lead to even more powerful applications of this versatile class of compounds. As our understanding of their chemical behavior deepens, α-chlorosulfonyl esters are poised to play an increasingly important role in the construction of complex molecules that address pressing challenges in medicine and materials science.
References
- Block, E. (1991). The Electrophilic and Radical Behavior of α-Halosulfonyl Systems. ChemInform, 22(35).
- Heimgartner, H. (2003). Reactions of Stable α-Chlorosulfanyl Chlorides with C,S-Functionalized Compounds. Helvetica Chimica Acta, 86(7), 2271-2280.
- Chatgilialoglu, C., & Bertrand, M. P. (1989). Generation of alkoxysulfonyl radicals from chlorosulfates and their intramolecular capture with alkynes to obtain sultones. Tetrahedron Letters, 30(41), 5521-5524.
- Cornella, J., & Wimmer, L. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2497-2500.
- Wang, F., & Wu, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3249-3259.
- Bare, G. A. L. (2023).
- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
- Meerwein, H., et al. (1957). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, Coll. Vol. 4, p.947 (1963); Vol. 37, p.85 (1957).
- Wang, X., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
- Taha, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113644.
- King, J. F., & Rathore, R. (1990). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
- BenchChem. (2025). The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
- Tribby, A. L., et al. (2017). A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields. The Journal of Organic Chemistry, 82(4), 2294-2299.
- Tunge, J. A., & Grote, C. W. (2009). Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. Journal of the American Chemical Society, 131(48), 17522-17523.
- Ariyasu, S., et al. (2018). Development of a Novel Sulfonate Ester-based Prodrug Strategy. Journal of Medicinal Chemistry, 61(17), 7851-7864.
- Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(14), 5434.
- Dalal, M. (n.d.).
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- 5. researchgate.net [researchgate.net]
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- 11. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate synonyms and IUPAC naming
[1][2]
Reagent Profile & Nomenclature
This compound is a bifunctional building block combining a highly reactive sulfonyl chloride and a carboxylate ester , separated by a gem-dimethyl substituted carbon. Its primary utility in drug discovery stems from the "gem-dimethyl effect," which restricts conformational flexibility and blocks metabolic sites.
Identity Data
| Parameter | Technical Detail |
| IUPAC Name | This compound |
| Common Synonyms | Ethyl |
| CAS Registry Number | 55896-99-6 |
| Molecular Formula | C |
| Molecular Weight | 214.67 g/mol |
| Physical State | Colorless to pale yellow liquid |
| SMILES | CCOC(=O)C(C)(C)S(=O)(=O)Cl |
Structural Analysis
The molecule features two electrophilic centers with distinct reactivity profiles:
-
Sulfonyl Chloride (-SO
Cl): Hard electrophile, highly reactive towards nucleophiles (amines, alcohols) even at low temperatures. -
Ethyl Ester (-COOEt): Softer electrophile, requires higher activation energy (heat or catalysis) for substitution.
-
Gem-Dimethyl Group: Provides steric bulk, preventing
-deprotonation and protecting the resulting sulfonamide from metabolic hydrolysis.
Synthesis & Preparation Logic
While commercially available, the synthesis of this reagent typically follows a functional group interconversion strategy starting from the corresponding
Synthetic Route (Mechanistic Workflow)
The most robust route involves the nucleophilic displacement of a bromide by sulfite, followed by chlorination.
Step 1: Sulfonation
-
Precursor: Ethyl 2-bromo-2-methylpropanoate.
-
Reagent: Sodium sulfite (Na
SO ) in aqueous ethanol. -
Mechanism: S
2 substitution. Despite the steric hindrance of the tertiary carbon, the high nucleophilicity of the sulfite ion allows displacement of the bromide to form the sodium sulfonate salt.
Step 2: Chlorination
-
Precursor: Sodium 1-ethoxycarbonyl-1-methylethanesulfonate (from Step 1).
-
Reagent: Phosphorus pentachloride (PCl
) or Thionyl chloride (SOCl ) with catalytic DMF. -
Mechanism: The sulfonate oxygen attacks the chlorinating agent, forming an activated intermediate that is displaced by chloride ion to yield the sulfonyl chloride.
Synthesis Diagram
Figure 1: Synthetic pathway transforming the
Applications in Drug Discovery
The primary value of this compound lies in its ability to form cyclic sultams (cyclic sulfonamides). These scaffolds are bioisosteres of lactams and are found in various enzyme inhibitors (e.g., COX-2 inhibitors, 11
Cyclization to Isothiazolidinones (Sultams)
The reagent reacts with primary amines in a two-step "one-pot" sequence to form 1,1-dioxo-1,2-thiazolidin-3-ones.
Protocol Logic:
-
Chemoselective Sulfonylation: At 0°C, the amine attacks the highly reactive sulfonyl chloride selectively over the ester.
-
Cyclization: Upon heating or adding a stronger base (e.g., NaOEt or DBU), the sulfonamide nitrogen attacks the adjacent ester, closing the ring.
Reaction Workflow Diagram
Figure 2: Chemoselective cascade for the synthesis of sultam heterocycles.
Handling & Safety Protocols
As a sulfonyl chloride, this reagent poses specific hazards that must be managed through engineering controls.
Stability & Storage
-
Moisture Sensitivity: Hydrolyzes rapidly in moist air to form hydrochloric acid and the corresponding sulfonic acid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Container: Tightly sealed glass or Teflon containers. Do not use metal containers due to corrosion risk.
Emergency Response
-
Skin Contact: Causes severe burns. Immediate irrigation with water for 15 minutes is critical.
-
Neutralization: Spills should be treated with solid sodium bicarbonate or lime to neutralize the generated acid before cleanup.
References
Stability of gem-Dimethyl Sulfonyl Chlorides: A Mechanistic & Practical Guide
Topic: Stability of gem-Dimethyl Sulfonyl Chlorides in Storage Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers
Executive Summary
The incorporation of gem-dimethyl groups into sulfonyl chlorides—specifically at the
This guide synthesizes the mechanistic causes of this instability with field-proven storage protocols. It serves as a directive for preventing catastrophic sample loss during drug development and library synthesis.
Mechanistic Insight: The Divergence of Degradation
To store these reagents effectively, one must understand why they fail. The degradation mechanism is dictated by the substitution pattern at the carbon adjacent to the sulfonyl group.
1.1 The Stability Cliff: Primary vs. Tertiary
-
Primary/Secondary Sulfonyl Chlorides: These react predominantly via an associative
-like mechanism. Steric hindrance protects them; thus, they are relatively stable if kept dry. - -gem-Dimethyl (Tertiary) Sulfonyl Chlorides: The presence of two methyl groups creates significant steric strain (Thorpe-Ingold effect) and stabilizes the resulting carbocation upon leaving group departure. This shifts the decomposition pathway from hydrolysis to unimolecular desulfonylation .
1.2 The Desulfonylation Pathway (
-like)
In
Key Reaction:
1.3 Visualization of Degradation Pathways
The following diagram illustrates the mechanistic bifurcation that makes gem-dimethyl variants uniquely hazardous in storage.
Figure 1: Mechanistic bifurcation showing the thermal instability of gem-dimethyl sulfonyl chlorides compared to standard variants.
Storage & Handling Protocols
Based on the desulfonylation mechanism, standard "cool and dry" storage is insufficient for
2.1 The "Deep Freeze" Protocol
Objective: Arrest thermal desulfonylation and prevent moisture ingress.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of unimolecular bond scission. 4°C is often insufficient for tertiary variants. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and provides a better blanket than |
| Container | Teflon-lined Glass | Avoids metal leaching (catalyzed by trace HCl). Teflon provides a chemically inert seal. |
| Physical State | Solid/Crystalline | If the compound is an oil, consider crystallizing it. The crystal lattice energy provides an activation barrier against decomposition. |
| Desiccant | P2O5 or Activated Sieves | Secondary defense against moisture which can catalyze autocatalytic acid degradation. |
2.2 Handling Workflow
-
Warm-up: Allow the sealed container to reach room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water immediately, triggering hydrolysis.
-
Aliquot: Do not store large bulk stocks. Aliquot into single-use vials under inert gas to avoid repeated freeze-thaw cycles.
-
Ventilation: Open in a fume hood. Accumulated
pressure in aged bottles can cause "popping" or aerosolization of corrosive material.
Quality Control & Analytics
Standard LCMS methods often fail for sulfonyl chlorides because the acidic mobile phase hydrolyzes the sample on-column, leading to false negatives.
3.1 The "Derivatization First" Method (Gold Standard)
To accurately assess purity, convert the reactive sulfonyl chloride into a stable sulfonamide before analysis.
Protocol:
-
Quench: Take 10 µL of the sulfonyl chloride sample.
-
React: Add to 200 µL of 0.5 M Morpholine (or Benzylamine) in dry Dichloromethane (DCM).
-
Wait: Vortex for 1 minute. The reaction is instantaneous.
-
Analyze: Inject this mixture into HPLC/LCMS.
-
Parent Peak: The resulting sulfonamide corresponds to the active sulfonyl chloride.
-
Impurity Peak: Any sulfonic acid (hydrolysis product) will not react with the amine (or forms a salt) and elutes differently.
-
Desulfonylation Peak: Alkyl chlorides (from thermal degradation) will not react and appear as neutral non-polar peaks.
-
3.2 QC Decision Logic
Use this workflow to determine if a batch is salvageable.
Figure 2: Quality Control decision tree for assessing sulfonyl chloride integrity.
Case Study: 2-Methylpropane-2-sulfonyl Chloride
This compound serves as the archetype for gem-dimethyl instability.
-
Structure:
-
Observation: When stored at ambient temperature (25°C), this compound degrades with a half-life of weeks, turning into a liquid mixture of tert-butyl chloride and releasing
gas [1]. -
Comparison: In contrast, Benzenesulfonyl chloride (primary/aromatic) is stable for years at room temperature if sealed [2].
-
Root Cause: The formation of the stable tert-butyl cation intermediate lowers the activation energy for
extrusion, a pathway inaccessible to primary sulfonyl chlorides.
References
-
King, J. F., et al. (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022).[2] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
The Strategic Application of 2-Methylpropanoate Sulfonyl Chloride Derivatives in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the design of robust, orally bioavailable small molecules relies heavily on versatile bifunctional building blocks[1]. 2-Methylpropanoate sulfonyl chloride derivatives—most notably [2] and—have emerged as privileged synthons. These molecules offer a highly reactive sulfonyl chloride moiety paired with a sterically hindered ester, enabling orthogonal functionalization. This technical guide dissects the mechanistic causality, synthetic workflows, and biological applications of these derivatives, providing a definitive framework for medicinal chemists and drug development professionals.
Structural Rationale & Mechanistic Causality
The architectural brilliance of 2-methylpropanoate sulfonyl chlorides lies in the gem-dimethyl group (the isobutyrate core). This structural feature dictates two critical chemical behaviors:
-
The Thorpe-Ingold Effect: The bulky gem-dimethyl substituents compress the internal bond angles, thermodynamically favoring the cyclization or specific conformational locking of downstream products. In target binding, this restricts the rotational degrees of freedom of the resulting sulfonamide, reducing the entropic penalty upon binding to a protein target.
-
Steric Shielding & Orthogonal Reactivity: The ester carbonyl is sterically shielded by the adjacent methyl groups. When the molecule is subjected to nucleophilic attack by an amine, the highly electrophilic sulfonyl chloride reacts preferentially and rapidly[1]. The ester remains intact without the need for complex protecting group strategies, allowing for true orthogonal reactivity.
Quantitative Data: Physicochemical Profiling
To facilitate rational selection in library design, the physicochemical properties of key commercially available derivatives are summarized below.
| Compound Name | CAS Number | Molecular Weight | Structural Feature | Primary Application |
| Methyl 2-(chlorosulfonyl)-2-methylpropanoate | 55896-98-5 | 200.64 g/mol | Aliphatic gem-dimethyl | Aliphatic sulfonamide synthesis[2] |
| This compound | 55896-99-6 | 214.67 g/mol | Aliphatic gem-dimethyl | Lipophilic prodrug development |
| Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate | 612532-24-8 | 276.74 g/mol | Aromatic spacer | Rigidified pharmacophore design[3] |
Synthetic Workflows and Orthogonal Reactivity
The synthesis of biologically active sulfonamides using these building blocks follows a highly predictable, self-validating two-step workflow: sulfonylation followed by saponification.
Caption: Workflow demonstrating the orthogonal reactivity of 2-methylpropanoate sulfonyl chlorides.
Experimental Protocols: A Self-Validating System
Protocol 1: Synthesis of Sulfonamide Ester via Nucleophilic Acyl Substitution
Objective: Selectively react the sulfonyl chloride with a primary amine while preserving the methyl ester.
Causality & Rationale: Dichloromethane (DCM) is chosen as an aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride. Triethylamine (TEA) acts as an acid scavenger; its addition is critical not merely to neutralize the HCl byproduct, but to prevent the protonation of the nucleophilic amine, which would otherwise arrest the reaction kinetics. The 0°C temperature controls the exothermic nature of the sulfonylation and suppresses any potential side reactions at the ester.
Step-by-Step Methodology:
-
Initialization: Dissolve the primary amine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice-water bath.
-
Addition: Dissolve mthis compound (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to maintain thermal control.
-
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2–4 hours.
-
Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the amine spot and the emergence of a less polar UV-active (or ninhydrin-negative) spot confirms conversion.
-
Workup: Quench the reaction with 1M aqueous HCl. Rationale: This protonates and removes excess TEA and unreacted amine into the aqueous layer. Separate the organic layer, wash with brine (to break emulsions and pre-dry), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Sterically Hindered Ester Saponification
Objective: Hydrolyze the 2-methylpropanoate ester to yield the active carboxylic acid pharmacophore.
Causality & Rationale: The gem-dimethyl group creates significant steric hindrance around the ester carbonyl. Therefore, a small, highly nucleophilic base like Lithium Hydroxide (LiOH) is required. A mixed solvent system of THF/H₂O (3:1) is utilized because THF solubilizes the organic sulfonamide, while water dissolves the LiOH and stabilizes the transition state.
Step-by-Step Methodology:
-
Initialization: Dissolve the sulfonamide ester intermediate (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M).
-
Reagent Addition: Add LiOH monohydrate (5.0 eq) in one portion. The large excess drives the equilibrium forward despite steric shielding.
-
Propagation: Stir the mixture at 40°C for 12–18 hours.
-
Validation (In-Process): Monitor via LC-MS. The mass shift from [M+H]⁺ to[M-14+H]⁺ (loss of methyl) or [M-28+H]⁺ (loss of ethyl) indicates complete saponification.
-
Workup: Evaporate the THF in vacuo. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the sulfonamide carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Biological Applications & Pharmacophore Signaling
Derivatives containing the 2-methylpropanoic acid sulfonamide motif are highly prized in rational drug design. They frequently appear in the patent literature, such as in the development of [4], and in the design of [1].
The dual nature of the molecule allows it to bridge distinct binding pockets within a target protein. The sulfonamide acts as a robust hydrogen bond donor/acceptor, often interacting with backbone amides or coordinating with metal ions (e.g., zinc in metalloenzymes). Simultaneously, the carboxylic acid moiety—extended by the gem-dimethyl spacer—projects into solvent-exposed regions or forms critical salt bridges with basic residues like Arginine or Lysine.
Caption: Pharmacophore binding model of 2-methylpropanoic acid sulfonamide derivatives in target proteins.
Conclusion
The strategic utilization of 2-methylpropanoate sulfonyl chloride derivatives empowers medicinal chemists to rapidly assemble complex, bioavailable architectures. By understanding the mechanistic causality behind their orthogonal reactivity and leveraging self-validating synthetic protocols, researchers can efficiently translate these building blocks into advanced therapeutic candidates.
References
- Title: US8592629B2 - Sulfonamide derivatives as Nav 1.
-
Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: nih.gov (PMC) URL: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-methylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 612532-24-8|Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 4. US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors - Google Patents [patents.google.com]
Methodological & Application
Precision Sulfonylation: Optimizing Nucleophilic Substitution of Chlorosulfonyl Groups
Topic: Reaction Conditions for Nucleophilic Substitution of Chlorosulfonyl Groups Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Abstract & Strategic Importance
The sulfonyl group (
While seemingly trivial, this reaction is plagued by competing hydrolysis, bis-sulfonylation of primary amines, and erratic kinetics due to steric hindrance. This guide moves beyond textbook definitions to provide a rigorous, field-tested framework for optimizing sulfonylation reactions, ensuring high fidelity in lead optimization and scale-up.
Mechanistic Foundation
Understanding the mechanism is the prerequisite for control. Unlike carbonyl substitution (which proceeds via a distinct tetrahedral intermediate), substitution at the sulfur atom (
The Reaction Pathway
The nucleophile attacks the electrophilic sulfur, displacing the chloride. The geometry of the transition state is highly sensitive to steric bulk, which explains why hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) require catalytic activation.
Figure 1: Mechanistic pathway of sulfonyl substitution, highlighting the direct displacement and the optional DMAP catalytic cycle for unreactive substrates.
Critical Reaction Parameters
Success depends on balancing nucleophilicity against hydrolysis. The following table synthesizes experimental data to guide condition selection.
Table 1: Variable Optimization Matrix
| Parameter | Common Choice | Mechanistic Impact | Recommended For |
| Solvent | DCM (Anhydrous) | Non-polar, solubilizes organic bases, easy workup. | Standard lipophilic amines. |
| THF | Polar aprotic, good for polar substrates. | Amino acids, polar heterocycles. | |
| Pyridine | Solvent + Base + Catalyst.[1][3] | Difficult/slow reactions. | |
| Water/DCM | Biphasic (Schotten-Baumann).[4] | Water-soluble amines, inorganic bases.[3] | |
| Base | TEA / DIPEA | Proton scavenger; sterically hindered (DIPEA) prevents quaternary salt formation. | Primary/Secondary amines.[1][5][6] |
| Na₂CO₃ / NaOH | Inorganic scavenger; stays in aqueous phase. | Schotten-Baumann conditions.[3][4][7] | |
| DMAP | Nucleophilic Catalyst (Not just a base).[8] | Alcohols, hindered amines, anilines. | |
| Temp | 0°C | Controls exotherm; suppresses bis-sulfonylation. | Primary amines (highly reactive). |
| Reflux | Overcomes steric energy barrier. | Highly hindered substrates only. |
Experimental Protocols
Method A: Standard Anhydrous Aminolysis
Best for: Lipophilic primary/secondary amines and standard drug intermediates. Self-Validating Check: Monitoring pH ensures the base is not consumed before completion.
-
Preparation: Flame-dry a round-bottom flask and purge with
or Ar. -
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (
concentration). -
Base Addition: Add Triethylamine (TEA) or DIPEA (1.5–2.0 equiv).
-
Note: If the amine is a salt (e.g.,
), increase base to 2.5–3.0 equiv to liberate the free base.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Causality: Low temperature prevents the highly reactive sulfonamide product from attacking a second equivalent of sulfonyl chloride (Bis-sulfonylation).
-
-
Addition: Add Sulfonyl Chloride (1.0–1.1 equiv) dropwise (either neat or dissolved in minimal DCM).
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Workup: Quench with saturated
or (if product is acid-stable). Extract with DCM.[6] Wash organic layer with brine, dry over .
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or when organic bases must be avoided.
-
Aqueous Phase: Dissolve the amine (1.0 equiv) and
(2.0–3.0 equiv) in water. -
Organic Phase: Dissolve Sulfonyl Chloride (1.1 equiv) in DCM or Ether.
-
Mixing: Add the organic phase to the aqueous phase vigorously.
-
Critical Step: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Monitoring: Maintain pH > 8. If pH drops, the amine becomes protonated (ammonium) and nucleophilicity is lost. Add more base if necessary.
-
Isolation: Acidify the aqueous layer (if product is acidic) to precipitate, or separate layers if product is in the organic phase.
Method C: DMAP-Catalyzed Substitution
Best for: Alcohols (Sulfonate ester formation), Anilines, or Sterically Hindered Amines.[5][8]
-
Setup: Anhydrous conditions (DCM or Pyridine solvent).
-
Reagents: Substrate (1.0 equiv), Sulfonyl Chloride (1.2 equiv), TEA (2.0 equiv).
-
Catalyst: Add DMAP (0.1 equiv / 10 mol%) .
-
Temperature: Usually RT; heat to 40–60°C only if no reaction is observed after 2 hours.
Decision Logic & Troubleshooting
Use the following logic flow to select the appropriate method and troubleshoot issues.
Figure 2: Decision matrix for method selection and common troubleshooting pathways.
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are lachrymators and corrosive. They react with moisture on skin to form HCl and sulfonic acid.
-
Pressure: Never store sulfonyl chlorides in tightly sealed vessels without venting capability if moisture ingress is suspected, as HCl buildup can cause overpressurization.
-
Quenching: Always quench reactions slowly at 0°C, as the hydrolysis of excess sulfonyl chloride is exothermic.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur).
-
Sigma-Aldrich (Merck). Sulfonyl Chlorides: Reactivity and Applications. Technical Bulletin.
-
Chaudhari, S. S., & Akamanchi, K. G. (1999). Sulfonylation of Amines and Alcohols. Synlett. (Detailed discussion on catalysis).
-
Organic Chemistry Portal. Schotten-Baumann Reaction. (Mechanism and variations).[2][6][14][15]
-
Koike, T., & Akita, M. (2019). Recent Advances in Radical Sulfonylation. (Advanced mechanistic insights).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 2-(chlorosulfonyl)-2-methylpropanoate as a Versatile Bifunctional Building Block for Sultam Synthesis
Executive Summary
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55896-99-6) is a highly valuable, bifunctional aliphatic building block utilized extensively in medicinal chemistry and heterocycle synthesis[1],[2]. Featuring both a highly electrophilic sulfonyl chloride and a moderately electrophilic ethyl ester separated by a gem-dimethyl-substituted carbon, this reagent is perfectly primed for the divergent synthesis of cyclic sulfonamides (sultams)[3]. As a Senior Application Scientist, I have designed this protocol guide to demonstrate how to leverage the differential reactivity of these two functional groups to synthesize both 4-membered and 5-membered heterocyclic pharmacophores.
Mechanistic Rationale & The Thorpe-Ingold Effect
The synthesis of strained heterocycles, such as 4-membered
-
Step 1 (Kinetic Control): The highly reactive sulfonyl chloride undergoes rapid nucleophilic attack by primary amines at
. The ester remains untouched under these mild conditions. -
Step 2 (Thermodynamic/Base-Driven Control): Deprotonation of the resulting sulfonamide with a strong base (e.g., NaH) generates a potent nitrogen nucleophile that attacks the adjacent ester, expelling ethanol to form the
-sultam.
Application Workflow 1: Synthesis of 1,2-Thiazetidin-3-one 1,1-dioxides ( -Sultams)
This workflow describes the direct cyclization to form 4-membered
Workflow for β-sultam synthesis via base-mediated intramolecular cyclization.
Protocol 3.1: Synthesis of the Acyclic Sulfonamide Intermediate
Causality Check: Sulfonyl chlorides are exquisitely moisture-sensitive. Water will rapidly hydrolyze the reagent to the unreactive sulfonic acid. Strict anhydrous conditions are mandatory.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equiv, 10 mmol) and anhydrous triethylamine (1.5 equiv, 15 mmol) in anhydrous
(30 mL). -
Addition: Cool the solution to
using an ice bath. Dissolve this compound (1.05 equiv, 10.5 mmol) in anhydrous (10 mL) and add it dropwise over 15 minutes. Insight: Dropwise addition prevents localized heating and suppresses bis-sulfonylation side reactions. -
Reaction: Stir the mixture at
for 2 hours. -
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The sulfonyl chloride should be completely consumed.
-
Workup: Quench with saturated aqueous
(20 mL). Extract with ( ). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo. The crude intermediate is typically pure enough (>95% by NMR) for the next step.
Protocol 3.2: Base-Mediated Intramolecular Cyclization
-
Preparation: Dissolve the crude acyclic sulfonamide (10 mmol) in anhydrous THF (40 mL) under nitrogen. Cool to
. -
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. Insight: NaH is required over weaker bases like
because the sulfonamide (~10) demands a strong base to ensure complete deprotonation, providing the necessary nucleophilic driving force to attack the sterically hindered ester. -
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Validation: Track the reaction via LC-MS. The product mass will be
. NMR will show the disappearance of the ethyl ester quartet/triplet signals. -
Workup: Carefully quench with saturated aqueous
(10 mL) at . Extract with EtOAc ( ). Dry, filter, and purify via silica gel chromatography to isolate the pure -sultam.
Data Presentation: Optimization of Cyclization Conditions
To demonstrate the necessity of strong bases for the formation of the strained 4-membered ring, the following optimization data is provided for Protocol 3.2:
| Base | Solvent | Temp ( | Time (h) | Yield (%) | Observation / Causality |
| DMF | 80 | 12 | <10 | Starting material recovered; insufficient basicity for complete deprotonation. | |
| DBU | 25 | 24 | 35 | Incomplete conversion; equilibrium does not favor cyclization. | |
| LHMDS | THF | -78 to 25 | 4 | 68 | Clean conversion, but trace ester cleavage observed due to nucleophilic impurities. |
| NaH | THF | 0 to 25 | 2 | 85 | Optimal conditions; rapid, irreversible deprotonation drives complete cyclization. |
Application Workflow 2: Divergent Synthesis of 1,2-Thiazolidine 1,1-dioxides ( -Sultams)
By chemoselectively reducing the ester group prior to cyclization, the building block can be redirected to form 5-membered
Workflow for γ-sultam synthesis via chemoselective reduction and Mitsunobu cyclization.
Protocol 5.1: Chemoselective Reduction and Mitsunobu Cyclization
-
Reduction: Dissolve the acyclic sulfonamide intermediate (5 mmol) in anhydrous THF (20 mL). Add Lithium Borohydride (
, 2.0 M in THF, 2.0 equiv, 10 mmol) at . Stir at room temperature for 16 hours. Insight: is chosen over to prevent over-reduction or cleavage of the sulfonamide S-N bond. -
Validation: Quench with careful addition of 1M HCl. Extract with EtOAc. TLC (Hexane/EtOAc 1:1) should show the disappearance of the starting material and the appearance of a highly polar spot (primary alcohol).
-
Mitsunobu Cyclization: Dissolve the crude alcohol in anhydrous THF (25 mL). Add Triphenylphosphine (
, 1.5 equiv, 7.5 mmol). Cool to . -
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 7.5 mmol) dropwise. Insight: The Mitsunobu conditions activate the primary alcohol as a leaving group, allowing the weakly nucleophilic, neutral sulfonamide nitrogen to displace it, forming the 5-membered
-sultam without the need for strong bases. -
Completion: Stir at room temperature for 4 hours. Concentrate and purify by column chromatography to yield the
-sultam.
References
-
Sigma-Aldrich. "Ethyl-2-methylpropanoate | Sigma-Aldrich". 1
-
Smolecule. "Buy this compound | 55896-99-6". 2
-
Carruthers, W. "Modern Methods of Organic Synthesis". Cambridge University Press. 4
-
ChemicalBook. "METHYL (CHLOROSULFONYL)ACETATE". 3
-
Beilstein Journal of Organic Chemistry. "Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides". 5
Sources
- 1. Ethyl-2-methylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound | 55896-99-6 [smolecule.com]
- 3. METHYL (CHLOROSULFONYL)ACETATE | 56146-83-9 [chemicalbook.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. BJOC - Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides [beilstein-journals.org]
Application Note: Ester Hydrolysis of Sterically Hindered Ethyl 2-(Sulfamoyl)-2-methylpropanoate Intermediates
Executive Summary
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS 55896-99-6) is a highly versatile bifunctional building block frequently utilized in drug development to install the 2-methylpropanoic acid pharmacophore. The standard synthetic sequence involves reacting the highly electrophilic sulfonyl chloride with an amine to form a sulfonamide intermediate, followed by the hydrolysis of the ethyl ester to reveal the target carboxylic acid.
However, the ester hydrolysis of the resulting ethyl 2-(sulfamoyl)-2-methylpropanoate intermediates is a notorious bottleneck in medicinal chemistry. Standard aqueous saponification protocols routinely fail or result in severe degradation. This application note details the mechanistic causality behind this failure and provides field-proven, self-validating protocols utilizing anhydrous silanolate cleavage to achieve high-yielding chemoselective hydrolysis.
Mechanistic Causality: The Dual Barrier to Hydrolysis
As a Senior Application Scientist, I frequently observe researchers losing valuable late-stage intermediates by applying standard LiOH or NaOH conditions to these specific molecules. The failure of aqueous base hydrolysis here is not an anomaly; it is dictated by two synergistic physical organic barriers :
Steric Shielding (Thorpe-Ingold Effect)
The ethyl ester is situated directly adjacent to a quaternary carbon bearing a gem-dimethyl group. This creates a severe steric bulk that physically blocks the Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack the ester carbonyl carbon (BAC2 mechanism).
Electrostatic Repulsion
Sulfonamides possess an acidic N-H proton with a pKa of approximately 10. Under standard basic conditions, this proton is instantly abstracted to form a sulfonamide anion. The resulting localized negative charge electrostatically repels incoming hydroxide ions (OH⁻). When researchers attempt to overcome this by applying forcing conditions (e.g., 80 °C, 5 M NaOH), the thermodynamic sink shifts toward the cleavage of the sulfonamide bond rather than the ester, destroying the intermediate.
Comparative Efficacy of Hydrolysis Reagents
To circumvent these barriers, the hydration sphere of the nucleophile must be eliminated, or the electrostatic repulsion must be neutralized. The table below summarizes field-tested approaches:
| Reagent System | Conditions | Mechanistic Pathway | Typical Yield | Chemoselectivity / Observations |
| LiOH·H₂O | THF/MeOH/H₂O, 25 °C | BAC2 (Aqueous) | < 10% | Fails entirely due to electrostatic repulsion from the deprotonated sulfonamide. |
| NaOH (aq) | EtOH/H₂O, 80 °C | BAC2 (Aqueous) | 20 - 40% | Forcing conditions lead to competitive cleavage of the sulfonamide bond. |
| HCl (aq) | 1,4-Dioxane, 90 °C | AAC2 (Aqueous) | 50 - 70% | Slow kinetics; viable only if the rest of the molecule is strictly acid-stable. |
| KOTMS | Anhydrous THF, 40 °C | BAL2 / BAC2 | 85 - 95% | Highly recommended. Bypasses hydration sphere; mild and highly chemoselective. |
Synthetic Workflow & Pathway Analysis
Fig 1: Chemoselective workflow for the hydrolysis of hindered sulfonamide-ester intermediates.
Optimized Experimental Protocols
Protocol A: Anhydrous Cleavage via KOTMS (Recommended)
Potassium trimethylsilanolate (KOTMS) is a highly soluble, anhydrous nucleophile. By operating in dry THF, KOTMS lacks the bulky hydration sphere that hinders aqueous hydroxide ions . This allows the lipophilic silanolate to penetrate the steric shielding of the gem-dimethyl group and cleave the ester smoothly .
Reagent Stoichiometry Note: You must use 3.0 equivalents of KOTMS. The first equivalent acts as a base to deprotonate the sulfonamide N-H. The second equivalent acts as the nucleophile to cleave the ester. The third equivalent drives the equilibrium and scavenges adventitious moisture.
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve the ethyl 2-(sulfamoyl)-2-methylpropanoate intermediate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Addition: Add Potassium trimethylsilanolate (KOTMS, 3.0 eq) in one single portion at room temperature. The solution may turn slightly yellow.
-
Reaction: Heat the mixture to 40 °C and stir for 8–12 hours.
-
Quenching: Cool the reaction to 0 °C using an ice bath. Slowly add 1 M HCl (aq) dropwise until the pH of the aqueous layer reaches ~2–3. Caution: Rapid acidification can cause the product to oil out as a sticky gum.
-
Extraction: Dilute with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target carboxylic acid.
Protocol B: Acid-Catalyzed Hydrolysis (Alternative)
If the substrate contains functional groups sensitive to KOTMS, acid hydrolysis is the fallback. In acidic media, the sulfonamide remains protonated (neutral), eliminating the electrostatic repulsion that plagues the alkaline pathway. However, the steric bulk still makes the reaction kinetically sluggish.
Step-by-Step Procedure:
-
Suspend the intermediate (1.0 eq) in a 1:1 mixture of 6 M HCl (aq) and 1,4-Dioxane (0.1 M final concentration).
-
Equip the flask with a reflux condenser and heat to 90 °C for 24–48 hours.
-
Cool to room temperature and evaporate the volatiles under reduced pressure.
-
Lyophilize the resulting residue to remove residual HCl, yielding the crude acid for reverse-phase purification.
Validation & Quality Control (Self-Validating System)
Do not proceed to subsequent coupling steps without verifying the structural integrity of the hydrolyzed product:
-
¹H NMR (DMSO-d₆): Confirm the complete disappearance of the ethyl ester signals: a distinct quartet at ~4.1 ppm (-CH₂-) and a triplet at ~1.2 ppm (-CH₃). The gem-dimethyl singlet at ~1.4 ppm must remain intact and integrate to 6H.
-
LC-MS: The product mass must reflect a loss of 28 Da (Ethyl → H) from the starting intermediate. Use Negative Ion Mode (ESI-) ; both the resulting carboxylic acid and the sulfonamide ionize exceptionally well in negative mode, providing a robust, unambiguous mass signal.
References
-
Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.[Link]
-
Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters1984 , 25 (51), 5831-5834.[Link]
-
Lovric, M. et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta2007 , 80 (1), 109-115.[Link]
Application Note: Solvent Selection and Optimization Protocol for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate Coupling
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)
Mechanistic Rationale & The gem-Dimethyl Challenge
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is a highly functionalized aliphatic sulfonyl chloride utilized extensively in the synthesis of complex sulfonamides and sulfonate esters. However, coupling reactions involving this specific electrophile frequently suffer from low yields, sluggish kinetics, and complex impurity profiles if standard protocols are blindly applied.
As an Application Scientist, it is critical to understand the causality behind these failures. The structural root cause is the
-
Suppression of the Sulfene Mechanism: Unhindered primary aliphatic sulfonyl chlorides typically react with bases to form a highly reactive "sulfene" intermediate (via an E1cB-like elimination of HCl), which is then rapidly trapped by the nucleophile[1]. Because this compound lacks
-protons, the sulfene pathway is mechanistically impossible. -
Steric Shielding of the
Pathway: The reaction is forced entirely through a direct bimolecular nucleophilic substitution ( ) at the sulfur atom. The bulky gem-dimethyl group severely restricts the trajectory of the incoming amine nucleophile[2]. -
Competing Chemoselectivity: Because the sulfonylation rate is artificially depressed by steric bulk, side reactions become kinetically competitive. Specifically, trace moisture will irreversibly hydrolyze the sulfonyl chloride to a dead-end sulfonic acid. Furthermore, highly nucleophilic amines may bypass the hindered sulfonyl group entirely and attack the ethyl ester, leading to unwanted amidation.
To overcome these barriers, the reaction environment—specifically the solvent and catalyst —must be engineered to selectively lower the activation energy of the S-N bond formation while rigorously excluding moisture.
Solvent Selection Matrix
The ideal solvent for this coupling must satisfy three criteria: it must be rigorously anhydrous, it must lack nucleophilic character, and it should possess a high enough dielectric constant to stabilize the polar transition state of the
Below is a comparative matrix of common solvents evaluated for this specific hindered coupling.
Table 1: Solvent Properties and Suitability for Hindered Sulfonylation
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Moisture Sensitivity Risk | Suitability for this Substrate |
| Acetonitrile (MeCN) | 37.5 | 82.0 | Moderate | Optimal. High polarity strongly stabilizes the charge-separated transition state during nucleophilic catalysis. |
| Dichloromethane (DCM) | 8.9 | 39.6 | Low | High. Excellent solubility profile; highly volatile for easy removal during mild work-up. |
| Tetrahydrofuran (THF) | 7.6 | 66.0 | High (Peroxides/H₂O) | Moderate. Etheric oxygen can weakly coordinate, and drying is more difficult. Use only if amine solubility demands it. |
| Dimethylformamide (DMF) | 36.7 | 153.0 | High (Hygroscopic) | Low. While polar, its high boiling point requires harsh aqueous washes to remove, risking hydrolysis of the ethyl ester. |
Recommendation:Acetonitrile (MeCN) or Dichloromethane (DCM) are the solvents of choice. MeCN is preferred when utilizing nucleophilic catalysis (see Section 3) due to its superior stabilization of ionic intermediates.
The Necessity of Nucleophilic Catalysis
Relying solely on standard proton scavengers like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is generally insufficient for this compound. These bulky bases can exacerbate steric crowding in the transition state[2].
Instead, the protocol must incorporate 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3]. DMAP is small and highly nucleophilic; it rapidly attacks the sterically hindered sulfonyl chloride to displace the chloride ion, forming a highly electrophilic sulfonylpyridinium intermediate . This intermediate is significantly more reactive toward the target amine than the parent sulfonyl chloride, effectively bypassing the steric bottleneck.
Fig 1: DMAP-catalyzed sulfonylation pathway vs. competing hydrolysis for hindered substrates.
Standardized Experimental Protocol
This self-validating protocol is designed to maximize the yield of the desired sulfonamide while protecting the labile ethyl ester and preventing hydrolysis.
Materials Required:
-
This compound (1.2 equiv)
-
Target Primary/Secondary Amine (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv, catalytic)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, stoichiometric acid scavenger)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (stored over 3Å molecular sieves)
Step-by-Step Methodology:
-
Glassware Preparation (Self-Validation Step): Ensure all reaction flasks and stir bars are oven-dried at 120 °C for at least 4 hours and cooled under a continuous stream of dry Argon or Nitrogen. Causality: Eliminates surface-bound moisture that causes premature sulfonyl chloride hydrolysis.
-
Amine and Base Solvation: Dissolve the target amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN (0.2 M concentration relative to the amine) under an inert atmosphere.
-
Catalyst Addition: Add DMAP (0.2 equiv) to the stirring solution.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the competing attack of the amine on the ethyl ester (amidation).
-
Electrophile Addition: In a separate dry vial, dissolve this compound (1.2 equiv) in a minimum volume of anhydrous MeCN. Add this solution dropwise to the main reaction flask over 15 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–12 hours. Monitor the consumption of the amine via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-Up: Once complete, concentrate the reaction mixture under reduced pressure to remove MeCN. Redissolve the crude residue in Ethyl Acetate (EtOAc).
-
Acidic Wash (Crucial): Wash the organic layer with cold 1M HCl (2 × 20 mL). Causality: This step protonates and extracts both the DMAP catalyst and the DIPEA into the aqueous layer, preventing them from co-eluting with your product during chromatography.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 20 mL) and brine (1 × 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfonamide.
References
- Benchchem. "Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity." Benchchem Technical Notes.
- MDPI. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Molecules.
- NIScPR. "DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules." Indian Journal of Chemistry.
Sources
Application Note: Modern Catalytic Strategies for the Amination of Sterically Hindered Sulfonyl Chlorides
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, yet its synthesis can be exceptionally challenging, particularly when coupling sterically hindered sulfonyl chlorides with poorly nucleophilic or bulky amines. Traditional methods often fail, leading to low yields and significant side product formation. This technical guide provides an in-depth analysis of advanced catalytic systems designed to overcome these synthetic hurdles. We will explore the mechanisms, applications, and detailed protocols for palladium-catalyzed, copper-catalyzed, and Lewis acid-mediated amination reactions, offering field-proven insights to guide catalyst selection and reaction optimization for the synthesis of complex, sterically encumbered sulfonamides.
The Challenge: Synthesizing Sterically Encumbered Sulfonamides
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental transformation in organic chemistry.[1] However, the apparent simplicity of this reaction belies significant challenges that arise when dealing with sterically demanding substrates—a common scenario in the development of complex pharmaceutical agents.
1.1 The Limitations of Classical Nucleophilic Substitution
The standard approach, often conducted in the presence of a simple base like pyridine or triethylamine, relies on the direct nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl chloride.[2] When either the amine or the sulfonyl chloride bears bulky substituents (e.g., ortho-groups on an aromatic ring), the reaction rate plummets due to steric hindrance, which impedes the approach of the nucleophile. Increasing reaction temperature to overcome this barrier often leads to decomposition and the formation of unwanted side products.[3] This limitation necessitates the development of more sophisticated catalytic methods that can facilitate this difficult transformation under milder conditions.
Palladium-Catalyzed S-N Coupling: A Ligand-Driven Approach
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized C-N bond formation.[4] While more commonly applied to aryl halides, the principles can be adapted for S-N bond formation, provided the right catalytic system is employed. The success of these reactions hinges almost entirely on the choice of phosphine ligand.
2.1 Mechanistic Rationale: The Importance of Reductive Elimination
The catalytic cycle typically involves the oxidative addition of a Pd(0) species into the S-Cl bond, followed by coordination of the amine and, finally, reductive elimination to form the S-N bond and regenerate the Pd(0) catalyst. The final reductive elimination step is often rate-limiting, especially for hindered substrates.
The key to a successful transformation is a ligand that can accelerate this final step. Modern phosphine ligands designed for challenging couplings are both sterically bulky and highly electron-donating.[4]
-
Bulkiness: Large, bulky ligands (e.g., those with di-tert-butyl or adamantyl groups) promote the formation of low-coordinate, highly reactive L-Pd(0) species.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which significantly promotes the final, crucial reductive elimination step to forge the desired S-N bond.
A significant challenge in palladium-catalyzed reactions with sulfonyl chlorides is the potential for a competing desulfonylation pathway, where the sulfonyl chloride is instead used as an aryl halide equivalent.[5] Careful selection of ligands and conditions is crucial to favor the desired S-N coupling. For highly hindered systems, specialized ligands such as those based on a carbazolyl-phosphine scaffold have demonstrated remarkable efficacy in promoting the coupling of even tetra-ortho-substituted substrates.[6][7]
Caption: Simplified Pd-Catalytic Cycle for S-N Coupling.
2.2 Protocol: Representative Palladium-Catalyzed Amination of a Hindered Sulfonyl Chloride
This protocol is a generalized procedure based on principles for sterically hindered couplings.[7]
Materials:
-
Palladium(II) acetate [Pd(OAc)2]
-
Carbazolyl-derived phosphine ligand (or other suitable bulky, electron-rich ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Sterically hindered aryl sulfonyl chloride (1.0 equiv)
-
Sterically hindered amine (1.2 equiv)
-
Anhydrous, deoxygenated toluene/hexane mixture
Procedure:
-
Catalyst Pre-formation/Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (0.05–1 mol%), the phosphine ligand (0.06–1.2 mol%), and NaOtBu (1.5 equiv).
-
Reagent Addition: Add the aryl sulfonyl chloride (1.0 equiv) and the amine (1.2 equiv) to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent mixture (e.g., toluene/hexane 1:1) to achieve a substrate concentration of ~0.2 M.
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrate hindrance.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Amination: A Robust and Versatile Alternative
Copper-catalyzed Ullmann-type couplings are a classical and highly effective method for forming S-N bonds, often succeeding where palladium-based methods are challenging.[8] These reactions are generally more tolerant of a wider range of functional groups and are often more cost-effective.
3.1 Mechanistic Insights
While the precise mechanism can vary, a plausible pathway involves the coordination of the amine and the sulfonyl precursor to a Cu(I) or Cu(II) center. The key bond-forming event is proposed to occur via a concerted or radical pathway, which can be more favorable for S-N bond formation than the formal reductive elimination from a Pd(II) center. Recent advances have enabled highly efficient three-component reactions that avoid the use of sulfonyl chlorides altogether, instead combining aryl boronic acids, an amine, and a sulfur dioxide surrogate like DABSO with a Cu(II) catalyst.[9][10] This strategy is exceptionally powerful for drug discovery, as it unites three readily available building blocks in a single step.
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. cbijournal.com [cbijournal.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Preparation of sulfonate esters from Ethyl 2-(chlorosulfonyl)-2-methylpropanoate
Abstract & Strategic Value
This guide details the protocol for synthesizing sulfonate esters using Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55488-87-4). Unlike standard reagents like Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), this reagent serves a dual purpose:
-
Activation: It converts alcohols into sulfonate esters (superb leaving groups).[1][2][3]
-
Functionalization: It installs a gem-dimethyl ester motif, acting as a bifunctional linker .
Key Advantage: The gem-dimethyl substitution at the
Chemical Basis & Mechanism[2][3][4][5]
The Reagent
-
IUPAC Name: this compound
-
Structure:
-
Role: Electrophilic Sulfonylating Agent.[4]
Mechanistic Pathway
The reaction follows a nucleophilic substitution at the sulfur atom (
-
Activation: The base (Pyridine or
) may form a sulfonylammonium intermediate (more reactive). -
Nucleophilic Attack: The alcohol oxygen attacks the sulfur center.
-
Elimination: Chloride is expelled.[5]
-
Scavenging: The base neutralizes the generated HCl.[1]
Expert Insight - The "No-Sulfene" Rule:
Standard primary sulfonyl chlorides (like MsCl) can react via an elimination-addition mechanism involving a highly reactive sulfene intermediate (
-
This compound lacks
-protons. -
Consequence: Sulfene formation is impossible. The reaction must preserve the stereochemistry of the alcohol oxygen (retention of configuration at the alcohol carbon, though the S-O bond is formed, not C-O broken).[2]
Figure 1: Mechanistic pathway highlighting the direct substitution route enforced by the quaternary
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Reagent | >97%, Store under |
| Target Alcohol (R-OH) | Substrate | Dry (azeotrope with toluene if necessary) |
| Dichloromethane (DCM) | Solvent | Anhydrous (distilled over |
| Triethylamine ( | Base | >99%, Dry |
| DMAP (4-Dimethylaminopyridine) | Catalyst | 5-10 mol% (Critical for sterically hindered substrates) |
| 1M HCl | Workup | Aqueous solution |
| Workup | Saturated aqueous solution |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Alcohol basis.
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to Room Temperature (RT) under a stream of Nitrogen (
) or Argon. -
Add Target Alcohol (1.0 mmol, 1.0 equiv).
-
Add Anhydrous DCM (5.0 mL, 0.2 M concentration).
-
Add Triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Optional: Add DMAP (0.1 mmol, 10 mol%) if the alcohol is secondary or tertiary.
Step 2: Reagent Addition
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Dissolve This compound (1.2 mmol, 1.2 equiv) in a minimal amount of DCM (1 mL).
-
Add the sulfonyl chloride solution dropwise over 5-10 minutes.
-
Note: The reaction is exothermic.[5] Control addition rate to prevent thermal runaway.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature naturally.
-
Stir for 2–4 hours .
-
Monitor: Check via TLC (Thin Layer Chromatography). The sulfonate ester is typically less polar than the starting alcohol.
-
Stain: Use PMA (Phosphomolybdic Acid) or
; UV is active due to the ester carbonyl.
-
Step 4: Work-up
-
Quench the reaction by adding Water (5 mL).
-
Transfer to a separatory funnel.
-
Wash 1: 1M HCl (10 mL) – Removes excess amine/DMAP.
-
Wash 2: Sat.
(10 mL) – Neutralizes trace acid. -
Wash 3: Brine (Sat. NaCl, 10 mL) – Dries organic layer.
-
Dry the organic layer over Anhydrous
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Filter and concentrate under reduced pressure (Rotovap) at <40°C.
Step 5: Purification
-
Flash Chromatography: Silica gel.
-
Eluent: typically Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).
-
Note: These sulfonate esters are generally stable on silica, unlike some highly reactive triflates.
Optimization & Troubleshooting
The gem-dimethyl group provides steric hindrance. If conversion is low, follow this decision tree:
Figure 2: Troubleshooting workflow for optimizing reaction yield.
Data Table: Common Solvent/Base Combinations
| Condition Set | Solvent | Base | Catalyst | Recommended For |
| A (Standard) | DCM | None | Primary Alcohols | |
| B (Catalytic) | DCM | DMAP (0.1 eq) | Secondary Alcohols | |
| C (Strong) | Pyridine | Pyridine (Solvent) | None | Difficult/Hindered Substrates |
| D (Non-Nu) | THF | DIPEA | DMAP | Acid-sensitive substrates |
Safety & Handling (MSDS Summary)
This compound is a hazardous chemical.[6][7]
-
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release HCl gas.
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. Work inside a fume hood.
-
Spill: Neutralize with sodium bicarbonate before disposal.
-
Storage: Keep refrigerated (
) under inert atmosphere. Moisture sensitive.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Retrieved March 5, 2026. Link
-
Thermo Fisher Scientific. Safety Data Sheet: this compound. Retrieved March 5, 2026. Link
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation. Retrieved March 5, 2026. Link
-
Sigma-Aldrich. Product Detail: this compound.[8] Retrieved March 5, 2026. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 55896-99-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing hydrolysis of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate during handling
Document ID: TSP-ECSMP-001 Status: Active Last Updated: October 26, 2023
Part 1: Critical Alert & Quick Start
STOP. Before opening the bottle, verify you are compliant with the following parameters. Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (ECSMP) is not just "moisture sensitive"; it is an autocatalytic degradation hazard.
| Parameter | Requirement | Failure Consequence |
| Atmosphere | Inert Gas (Argon preferred, Nitrogen acceptable) | Rapid hydrolysis releases HCl gas (fuming). |
| Solvent Grade | Anhydrous (<50 ppm | Formation of sulfonic acid byproduct; "cloudy" solution. |
| Glassware | Oven-dried (>120°C for 4h) | Surface moisture is sufficient to initiate degradation. |
| PPE | Goggles + Face Shield + Acid-Resistant Gloves | Compound is a lachrymator and causes severe skin burns. |
Part 2: The Science of Instability
To prevent degradation, you must understand the mechanism. ECSMP contains a sulfonyl chloride functional group attached to a quaternary carbon.
The Hydrolysis Cascade
The degradation is not a single event; it is a domino effect.
-
Initiation: Trace water attacks the electrophilic sulfur atom.
-
Breakdown: The S-Cl bond cleaves, releasing Hydrochloric Acid (HCl) and Ethyl 2-(sulfonic acid)-2-methylpropanoate.
-
Autocatalysis: The released HCl is highly hygroscopic, pulling more moisture from the air, accelerating the cycle. In extreme cases, the HCl can protonate the ester oxygen, leading to cleavage of the ethyl group (secondary degradation).
Visualizing the Pathway
The following diagram illustrates the molecular breakdown you are fighting against.
Figure 1: The hydrolysis pathway of sulfonyl chlorides.[1] Note the generation of HCl, which acts as a secondary catalyst for further decomposition.
Part 3: Troubleshooting Guide
Direct answers to specific observations in the lab.
Scenario A: "My liquid reagent has turned cloudy or has a precipitate."
-
Diagnosis: Hydrolysis has occurred.[2][3] The "cloudiness" is often the sulfonic acid derivative, which is less soluble in organic solvents (like hexanes or ether) than the parent chloride, or it is HCl salts forming with trace amines in your system.
-
Immediate Action:
-
Do not use for critical coupling reactions.
-
Self-Validation Check: Take a
NMR in .-
Intact: Look for the gem-dimethyl singlet ~1.7 ppm.
-
Hydrolyzed: This peak will shift significantly downfield due to the acid formation.
-
-
-
Remediation: If the bulk is largely intact, you can attempt to distill it under high vacuum, but this is risky due to thermal instability. Recommendation: Discard and buy fresh if purity <90%.
Scenario B: "The bottle is fuming when I open it."
-
Diagnosis: Significant HCl buildup inside the headspace. The reagent has been compromised by moisture over time.
-
Safety Hazard: This indicates positive pressure. Opening this outside a fume hood can spray corrosive liquid.
-
Action: Vent carefully in a hood using a needle through the septum (if present) before fully opening.
Scenario C: "Yields are low in my sulfonamide coupling reaction."
-
Diagnosis: The reagent hydrolyzed during addition.
-
Root Cause: Did you use a syringe? Did you use "dry" solvent that was actually sitting open?
-
Fix: Switch to the "Double-Needle Transfer" technique (see SOP below) and ensure your amine partner is dry (amines are hygroscopic).
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Anhydrous Liquid Transfer
Never pour this reagent. Always transfer via positive pressure.
Equipment:
-
Schlenk line or Nitrogen balloon.[2]
-
Oven-dried glass syringe with a long stainless steel needle.
-
Septum-sealed source and receiving flasks.
Protocol:
-
Purge: Flush the syringe with inert gas 3 times.
-
Pressure Equalization: Insert a nitrogen line (needle) into the source bottle's septum to provide positive pressure.
-
Draw: Insert the syringe needle. The positive pressure should help "push" the liquid into the syringe; do not pull the plunger aggressively, which can create a vacuum and suck in air through the seal.
-
Transfer: Inject into the receiving flask.
-
Quench: Immediately pull acetone or ethyl acetate into the used syringe to dilute residual chloride before cleaning.
SOP-02: Solvent Selection Decision Tree
Using the wrong solvent is the #1 cause of failure.
Figure 2: Solvent compatibility decision matrix. Note that DMSO is generally avoided due to potential Swern-like side reactions with electrophiles.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store ECSMP in the fridge? A: Yes, but with a caveat. It must be stored at 2–8°C to slow thermal decomposition. However, you must warm it to room temperature before opening . Opening a cold bottle condenses atmospheric moisture instantly into the reagent, ruining it for future use.
Q: How do I quench a spill or excess reagent? A: Do not add water directly.[4] The reaction is exothermic and releases HCl gas.[4]
-
Protocol: Create a stirred solution of saturated aqueous Sodium Bicarbonate (
) or diluted Sodium Hydroxide ( ). Add the ECSMP dropwise to this basic solution. The base neutralizes the HCl immediately.
Q: What is the shelf life? A: In a sealed, original container under Argon: ~12 months. Once opened: 1–3 months depending on handling. If the liquid turns from clear/yellowish to dark brown or viscous, degradation has occurred.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
-
Handling Moisture Sensitive Reagents
-
Safety & Quenching
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]
Technical Support Center: Optimizing Yields in gem-Dimethyl Sulfonamide Synthesis
Ticket ID: GD-SULF-OPT-001 Subject: Troubleshooting Low Yields in Sterically Hindered Sulfonamidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Wall
You are likely accessing this guide because your standard sulfonylation protocol (Sulfonyl Chloride + Amine + Pyridine/Et₃N) has failed, yielding <30% product or returning unreacted starting material.
In gem-dimethyl systems (e.g.,
This guide moves beyond standard textbook protocols to high-energy activation strategies required for these congested centers.
Module 1: The Catalytic Solution (DMAP Activation)
The Problem: Standard bases (Pyridine, Et₃N) act merely as acid scavengers. They are insufficiently nucleophilic to activate the sulfonyl chloride in the presence of a bulky amine.[1]
The Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst .[1][2][3] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is positively charged (more electrophilic) and projects the sulfonyl group further away from the steric bulk, making it accessible to your hindered amine.
Protocol A: DMAP-Catalyzed Coupling
-
Scope: Moderately hindered amines (e.g., isopropyl, cyclohexyl) or gem-dimethyl amines with high solubility.
-
Key Reagent: DMAP (0.1 – 1.0 equiv).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Moisture hydrolyzes the sulfonyl chloride to sulfonic acid (a dead end).[2]
-
Dissolution: Dissolve the gem-dimethyl amine (1.0 equiv) and Sulfonyl Chloride (1.2 equiv) in anhydrous DCM (Dichloromethane) or DCE (Dichloroethane).
-
Base Addition: Add Et₃N (2.0 equiv) to scavenge HCl.
-
Catalyst Injection: Add DMAP (0.1 – 0.2 equiv).
-
Critical Note: If the reaction is extremely sluggish, you can increase DMAP to 1.0 equiv, though this requires more rigorous acidic workup to remove.
-
-
Thermal Drive: Heat to reflux (40°C for DCM, 83°C for DCE) for 12–24 hours.
-
Monitoring: Check TLC. If the sulfonyl chloride spot disappears but amine remains, your chloride has hydrolyzed. Add more chloride.
Mechanism Visualization: DMAP Activation
Caption: DMAP acts as a "transfer agent," forming a hyper-electrophilic intermediate that is more susceptible to attack by bulky amines than the parent chloride.
Module 2: The Deprotonation Solution (Anionic Activation)
The Problem: Even with DMAP, the amine nucleophile is too weak because the gem-dimethyl bulk prevents orbital overlap.
The Solution: Convert the neutral amine into a Lithium Amide (anion). Anions are significantly more aggressive nucleophiles and can overcome the steric repulsion.
Protocol B: The LiHMDS Method
-
Scope: Severely hindered amines (e.g., tert-butylamine, adamantylamine,
-dimethylbenzylamine). -
Key Reagent: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH.
Step-by-Step Workflow:
-
Deprotonation:
-
Dissolve the hindered amine (1.0 equiv) in anhydrous THF under Argon.
-
Cool to 0°C (or -78°C for extremely sensitive substrates).
-
Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise.
-
Stir: Allow to stir for 30 minutes. The solution may turn yellow/orange, indicating anion formation.
-
-
Coupling:
-
Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of THF.
-
Add the chloride solution slowly to the amide anion.[4]
-
Why? Adding the anion to the chloride (inverse addition) can lead to bis-sulfonylation if the amine is primary.
-
-
Completion:
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Quench:
-
Quench with saturated NH₄Cl solution.[2]
-
Module 3: Troubleshooting & FAQs
Decision Tree: Optimizing Your Yield
Caption: Diagnostic flow for identifying whether the failure is due to moisture (hydrolysis), sterics (low reactivity), or side reactions.
Frequently Asked Questions
Q1: I see a spot on TLC that corresponds to the sulfonic acid, not my product. Why? A: This is hydrolysis.[4] Sulfonyl chlorides are moisture sensitive.[2][4][5]
-
Fix: Ensure your DCM/THF is distilled or from a fresh solvent keg. Use a nitrogen/argon balloon. If your amine is a salt (e.g., hydrochloride), you must add extra base to neutralize it and scavenge the HCl produced.
Q2: Can I use microwave irradiation? A: Yes. For gem-dimethyl amines, microwave irradiation (100–120°C for 10–30 mins) in Pyridine/DCM often overcomes the activation energy barrier that thermal heating cannot. However, ensure your sulfonyl chloride is thermally stable (aryl sulfonyl chlorides are generally stable; alkyl ones may eliminate SO₂).
Q3: My sulfonyl chloride is aliphatic and has beta-hydrogens. I'm getting low yields.
A: You are likely triggering the Sulfene Elimination pathway. Strong bases can deprotonate the alpha-carbon of the sulfonyl chloride, leading to elimination (
-
Fix: Avoid LiHMDS. Use the DMAP catalytic method (Protocol A) with a milder base like Collidine, which is sterically hindered and less likely to deprotonate the alpha-carbon.
Q4: I have tried everything, and the coupling won't work. What is the "Nuclear Option"? A: If direct coupling fails, switch to the Buchwald-Hartwig Sulfonamidation .
-
Route: React an Aryl Bromide with the gem-dimethyl sulfonamide (synthesized via sulfamide route) or react an Aryl Sulfonamide with the gem-dimethyl halide (rare).
-
Catalyst: Pd₂(dba)₃ with BrettPhos or tBuBrettPhos . These bulky ligands are specifically designed to facilitate coupling at hindered centers.
Comparative Data: Base Selection
| Base Reagent | pKa (conj. acid) | Steric Bulk | Best Use Case | Risk Factor |
| Triethylamine | 10.75 | Medium | Standard couplings | Low reactivity with hindered substrates. |
| Pyridine | 5.25 | Low | Solvent/Base combo | Can form acyl-pyridinium salts; difficult to remove traces. |
| DMAP | 9.70 | Medium | Catalyst for hindered sites | Hard to remove; requires acidic wash. |
| LiHMDS | 26 | High | Deprotonation (Anionic) | Moisture sensitive; can cause elimination. |
| DABCO | 8.8 | Medium | Alternative catalyst | Good for solid-phase synthesis. |
References
-
Beilstein Institute. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[6][7] Beilstein Journal of Organic Chemistry.[6]
-
BenchChem Technical Support. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem Guides.[5]
-
National Institutes of Health (NIH). (2017). Optimization of Sulfonylation of Hindered Amines. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Single-Step Approach toward Nitrones via Pyridinium Ylides: The DMAP-Catalyzed Reaction of Benzyl Halides with Nitrosoarenes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of Sulfonyl Amidines and β-Amino Sulfonyl Enamines under Transition-Metal-Free Conditions [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. thieme.de [thieme.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Chlorosulfonyl Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on late-stage functionalization failures. One of the most notorious bottlenecks in medicinal chemistry and materials synthesis is the low reactivity of sterically hindered chlorosulfonyl esters (sulfonyl chlorides).
When standard coupling conditions fail, brute-force heating is rarely the answer—it typically destroys your starting material through competitive hydrolysis. Instead, we must manipulate the transition state geometry and activation energy using targeted catalytic interventions. This guide provides field-proven, self-validating methodologies to overcome steric bulk at the sulfur(VI) center.
Part 1: Diagnostic Workflow
Before altering your protocol, you must identify whether your reaction is failing due to thermodynamic stability (steric blocking) or kinetic degradation (hydrolysis).
Diagnostic workflow for troubleshooting sterically hindered sulfonylation reactions.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does steric hindrance disproportionately affect sulfonyl chlorides compared to acyl chlorides? Answer: The causality lies in the geometry of the transition state. Sulfonyl chlorides undergo nucleophilic substitution at a tetrahedral sulfur(VI) center. For unhindered arenesulfonyl chlorides, nucleophiles typically approach the sulfur atom from the backside (relative to the leaving chloride). However, bulky ortho-alkyl groups or branched aliphatic chains impede this backside approach, forcing a higher-energy "frontal attack" mechanism[1]. This steric blocking drastically reduces the reaction rate with standard nucleophiles.
Q2: I am using triethylamine (TEA) and heating the reaction, but getting mostly hydrolyzed starting material. What is the mechanistic flaw here? Answer: Thermal activation in the presence of basic, non-nucleophilic amines like TEA often accelerates competing hydrolysis (from adventitious moisture) faster than the desired sulfonylation. The solution is nucleophilic catalysis. By introducing N-methylimidazole (NMI)[2], the catalyst rapidly attacks the sulfonyl chloride to form a highly reactive N-sulfonylammonium intermediate[3]. This intermediate is significantly more electrophilic than the parent chloride, allowing the reaction to proceed at or below room temperature, thereby outcompeting hydrolysis.
Q3: Can I use DMAP instead of NMI for these reactions? Answer: Yes. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of sulfonylation reactions[4]. However, for exceptionally hindered substrates, NMI often provides superior turnover rates due to its smaller steric profile compared to DMAP, allowing it to access congested S(VI) centers more easily.
Q4: My nucleophile is also sterically hindered, and both NMI and DMAP are failing. What is the next logical step? Answer: Transition to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides are exceptionally stable to hydrolysis but can be specifically activated by nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt)[5]. This specific S-F activation lowers the barrier for highly congested coupling partners to react efficiently.
Part 3: Quantitative Performance Comparison
To guide your reagent selection, the following table summarizes the expected performance of various activation strategies when applied to sterically hindered substrates (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride).
| Activation Strategy | Reagent Type | Catalyst | Typical Yield | Reaction Time | Hydrolysis Risk |
| Uncatalyzed (Baseline) | R-SO₂Cl | None (TEA base only) | < 30% | 24 - 48 h | High |
| DMAP Catalysis | R-SO₂Cl | DMAP (10 mol%) | 70 - 85% | 4 - 12 h | Moderate |
| NMI Catalysis | R-SO₂Cl | N-Methylimidazole (NMI) | 80 - 95% | 2 - 6 h | Moderate |
| SuFEx Chemistry | R-SO₂F | HOBt / Silicon additives | 85 - 99% | 1 - 4 h | Very Low |
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not skip the TLC/LCMS checkpoints, as they confirm the generation of the active catalytic intermediates.
Protocol A: NMI-Catalyzed Sulfonylation of Sterically Hindered Substrates
This protocol utilizes NMI as both an HCl scavenger and a nucleophilic catalyst to bypass the steric blockade of the substrate[2].
Logical flow of NMI-catalyzed sulfonylation overcoming steric hindrance.
Materials:
-
Sterically hindered sulfonyl chloride (1.0 equiv)
-
Nucleophile (amine or alcohol) (1.1 equiv)
-
N-Methylimidazole (NMI) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the nucleophile and NMI in anhydrous DCM.
-
Causality Check: NMI is used in excess (2.5 equiv) because it must serve a dual role: generating the highly reactive ammonium intermediate and scavenging the resulting HCl[2].
-
-
Thermal Control: Cool the solution to 0 °C using an ice bath.
-
Causality Check: The formation of the N-sulfonylammonium intermediate is exothermic. Cooling prevents the degradation of this highly reactive species before the nucleophile can attack.
-
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirring mixture over 10 minutes.
-
Validation & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC. You should observe the rapid consumption of the sulfonyl chloride and the appearance of a highly polar baseline spot (the N-sulfonylammonium intermediate)[3], which will gradually convert to the product.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: SuFEx-Mediated Amidation via HOBt Activation
If Protocol A fails due to extreme dual-steric hindrance (both electrophile and nucleophile are bulky), convert your sulfonyl chloride to a sulfonyl fluoride and utilize this SuFEx protocol.
Materials:
-
Sterically hindered sulfonyl fluoride (1.0 equiv)
-
Sterically hindered amine (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a reaction vial, dissolve the sulfonyl fluoride, the amine, and HOBt in MeCN.
-
Causality Check: Sulfonyl fluorides are virtually inert to standard amines due to the exceptionally strong S-F bond. HOBt acts as a targeted nucleophilic catalyst to selectively activate this bond[5].
-
-
Activation: Add DBU to the mixture at room temperature.
-
Causality Check: DBU deprotonates HOBt, converting it into its active, highly nucleophilic anionic state, which then attacks the S(VI)-F bond to form a reactive intermediate[5].
-
-
Reaction: Stir the mixture at 40–50 °C for 2 to 4 hours. Monitor by LCMS (sulfonyl fluorides often do not stain well on TLC).
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove DBU and unreacted amine), saturated NaHCO₃, and brine. Dry and concentrate to yield the pure sulfonamide.
References
-
"Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole" - ResearchGate -[Link]
-
"A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole" - ResearchGate -[Link]
-
"A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates" - SciSpace -[Link]
Sources
Technical Support Center: Sulfonic Acid Management in Synthesis
Mission: To provide researchers with high-fidelity, self-validating protocols for the removal of sulfonic acid byproducts (p-Toluenesulfonic acid, Methanesulfonic acid) from reaction mixtures, ensuring compliance with ICH M7 mutagenic impurity guidelines.
Module 1: Aqueous Workup & Phase Separation
For process-scale removal where liquid-liquid extraction is preferred.
Q: Why is p-Toluenesulfonic acid (pTSA) persisting in my organic layer despite water washes?
A: This is a classic "Ion-Pairing" failure.
While pTSA is highly water-soluble (
The Fix: The "pH Swing" Protocol You must break the ion pair by adjusting the pH to render the two species chemically incompatible in the same phase.
Step-by-Step Protocol:
-
Assessment: Determine the
of your product's conjugate acid. -
Basification: Add aqueous NaOH or Na
CO to the reaction mixture until the aqueous pH is at least 2 units higher than your product's .-
Mechanistic Logic:[3] This deprotonates the amine product (Product-N), forcing it into the organic layer. The pTSA remains ionized (TsO
Na ) and is locked in the aqueous layer.
-
-
Extraction: Extract with an organic solvent (DCM or EtOAc).
-
Verification: Test the organic layer with pH paper. If it is still acidic, the ion pair is likely intact.
Q: The workup is forming a stubborn emulsion ("Rag Layer"). How do I resolve this?
A: Sulfonic acids and their salts act as surfactants (hydrophilic head, lipophilic tail), stabilizing emulsions.
Troubleshooting Steps:
-
Increase Ionic Strength: Add saturated brine (NaCl) to the aqueous layer. This "salts out" the organics and disrupts the surfactant layer.
-
Filter the Interface: If the emulsion persists, filter the biphasic mixture through a pad of Celite®.[4][5] This physically breaks the micro-droplets stabilized by the sulfonic acid.
Module 2: Solid-Phase Scavenging (High-Throughput)
For Medicinal Chemistry and parallel synthesis where extraction is too slow.
Q: I cannot use aqueous workup (water-sensitive product). How do I remove pTSA?
A: Use Polymer-Supported (PS) Scavengers. This is the "Gold Standard" for anhydrous acid removal.
Selection Guide: Carbonate vs. Amine Resins
| Feature | PS-Carbonate (e.g., SiliaBond Carbonate) | PS-Amine (e.g., Amberlyst A-21, SiliaBond Amine) |
| Mechanism | Irreversible neutralization (forms CO | Reversible acid-base binding |
| Best For | Strong acids (pTSA, MsOH, TFA) | Weak acids or when CO |
| Capacity | ~0.7 - 1.0 mmol/g | ~1.2 - 1.6 mmol/g |
| Solvent | DCM, THF, DMF | Compatible with most organics |
Experimental Protocol (Batch Mode):
-
Calculation: Calculate the theoretical moles of acid catalyst used.
-
Dosing: Add 3.0 - 4.0 equivalents of PS-Carbonate resin relative to the acid [2].
-
Incubation: Stir gently (orbital shaker or magnetic stir bar) for 1 hour at room temperature.
-
Note: Do not use magnetic stirring with fragile resins (like polystyrene-DVB) if vigorous stirring will pulverize the beads, blocking filters.
-
-
Filtration: Filter through a fritted cartridge or cotton plug. Rinse the resin cake with 2 volumes of solvent to recover entrained product.
-
Validation: Evaporate a small aliquot. If white needles (pTSA crystals) appear, re-treat with fresh resin.
Module 3: Genotoxic Impurity Control (Regulatory)
Critical for Drug Development Professionals.
Q: My LC-MS shows a trace peak with mass M+172 (or M+96). Is this a concern?
A: YES. This is a critical safety alert. If you used an alcohol solvent (MeOH, EtOH) with a sulfonic acid, you have likely generated an Alkyl Sulfonate Ester (e.g., Methyl Tosylate, Ethyl Mesylate).
The Risk: According to ICH M7 Guidelines , alkyl sulfonates are Class 1 Mutagenic Impurities (known carcinogens) [3]. They are direct-acting alkylating agents that react with DNA.
-
Regulatory Limit: Often requires control to low ppm or ppb levels (TTC-based limit is 1.5 µ g/day for lifetime exposure).
Remediation Workflow:
-
Avoidance: Switch the solvent. If using pTSA, use non-nucleophilic solvents (ACN, DCM, Toluene) instead of alcohols.
-
Purge: If formed, these esters are lipophilic and will not be removed by the aqueous "pH Swing" efficiently. You must use:
-
Nucleophilic Scavenging: Treat the mixture with a polymer-supported Thiol (PS-Thiol) or Amine to alkylate the impurity, anchoring it to the bead.
-
Hydrolysis: Reflux with aqueous NaOH (if product stability permits) to hydrolyze the ester back to the alcohol and sulfonate salt.
-
Module 4: Decision Logic & Visualization
Workflow: Selecting the Correct Removal Strategy
Figure 1: Decision matrix for selecting the appropriate sulfonic acid removal technique based on product chemistry and safety requirements.
Module 5: Troubleshooting Chromatography
Q: My product streaks/tails on the silica column. I suspect residual acid.
A: Sulfonic acids interact strongly with the silanols (Si-OH) on silica gel, causing peak broadening and contaminating the product fractions.
The Solution:
-
Pre-wash: Flush the silica column with 1% Triethylamine (TEA) in your eluent before loading the sample. This neutralizes the active acidic sites on the silica.
-
Modifier: Add 0.1% to 0.5% TEA or Ammonium Hydroxide (
) directly to your mobile phase. -
Alternative: Use Reverse Phase (C18) chromatography. Sulfonic acids are highly polar and will elute in the void volume (solvent front) with water, separating cleanly from most organic products.
References
-
EPA.gov. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). 6
-
Velocity Scientific Solutions. SiliaBond Amine Scavenging Protocol. 3
-
ICH. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). 7
-
Teasdale, A. (2017). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. ResearchGate. 8[4][9][10]
Sources
- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. suprasciences.com [suprasciences.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Purification methods for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate derivatives
Topic: Purification & Handling of Aliphatic Sulfonyl Chlorides
Introduction: The Stability Paradox
Welcome to the technical guide for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 22317-89-1).
If you are reading this, you are likely facing a yield or purity issue. This molecule presents a specific chemical paradox:
-
Steric Stability: The gem-dimethyl group at the
-position prevents -elimination (a common decomposition pathway for aliphatic sulfonyl chlorides), making it more thermally stable than its linear counterparts. -
Hydrolytic Fragility: despite the steric bulk, the sulfonyl chloride moiety is highly electrophilic. It reacts aggressively with moisture to form Ethyl 2-sulfo-2-methylpropanoate (the sulfonic acid), which is water-soluble and often leads to "vanishing product" syndrome during aqueous workup.
This guide prioritizes anhydrous integrity and thermal management .
Module 1: The "Golden Rule" of Workup
The Issue: The most common point of failure is not the synthesis, but the isolation. Standard aqueous washes (bicarbonate/brine) can hydrolyze 10–30% of your product if performed too slowly or at the wrong pH.
Protocol: The "Cold & Fast" Extraction
Do not use standard separatory funnel dwell times. Every second in contact with water degrades your yield.
-
Quench Preparation: Prepare a slurry of crushed ice and water. If your synthesis used Thionyl Chloride (
) or Chlorosulfonic acid ( ), the quench will be exothermic and generate HCl gas. -
Solvent Choice: Use Dichloromethane (DCM) or Chloroform .
-
Why: These solvents are heavier than water. When you pour your reaction mixture into the funnel, the organic layer (containing your product) sinks immediately, minimizing the surface area in contact with the acidic aqueous layer during the settling phase.
-
-
The Wash (Critical Step):
-
Pour reaction mixture onto ice.
-
Add DCM immediately.
-
Shake vigorously for 30 seconds maximum .
-
IMMEDIATELY drain the lower organic layer.
-
Note: Do not wait for "perfect" separation of the rag layer. It is better to lose 2% yield to the interface than 10% to hydrolysis.
-
-
Drying: Dry over anhydrous
(Magnesium Sulfate).-
Avoid:
or basic drying agents, as they can promote hydrolysis or side reactions.
-
Visual Workflow: Extraction Logic
Figure 1: The "Cold & Fast" workup decision tree designed to minimize hydrolytic exposure.
Module 2: Purification by Distillation
The Issue: Chromatography on silica gel is generally not recommended for this class of sulfonyl chlorides. Silica is slightly acidic and usually contains adsorbed water, which decomposes the sulfonyl chloride into the sulfonic acid (which then streaks on the column).
The Solution: Vacuum Distillation.
Physicochemical Data for Distillation
| Property | Value (Approximate) | Notes |
| Molecular Weight | 214.67 g/mol | |
| Boiling Point (Atm) | >200°C (Decomposes) | Do not attempt atmospheric distillation. |
| Boiling Point (Vacuum) | 85–92°C @ 1–2 mmHg | Target range. |
| Melting Point | Low (< 25°C) | Likely a liquid or low-melting solid. |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation. |
Distillation Protocol
-
Apparatus: Short-path distillation head (Vigreux column is usually unnecessary and increases hold-up volume).
-
Vacuum: High vacuum is mandatory (< 2 mmHg). A simple water aspirator (~20 mmHg) may require bath temperatures >130°C, risking thermal decomposition (
extrusion). -
Fore-run: Discard the first 5-10% of distillate. This usually contains ethyl isobutyrate (starting material) or chlorinated byproducts.
-
Main Fraction: Collect the steady boiling fraction.
-
Storage: Store under Argon/Nitrogen in a freezer (-20°C).
Module 3: Troubleshooting & FAQs
Q1: My product turned pink/purple after sitting overnight. Is it ruined?
Diagnosis: Trace Oxidation / Iron Contamination.
-
Cause: Sulfonyl chlorides are notorious for turning pink due to trace metal contamination (often from steel needles or spatulas reacting with HCl traces) or minor oxidation of impurities.
-
Solution: If the NMR is clean, the color is cosmetic. You can proceed to the next step. If purity is critical, distill it.[1] If you cannot distill, treat a DCM solution with activated charcoal, filter through Celite, and re-concentrate.
Q2: 1H NMR shows a broad hump at 10–12 ppm and the ethyl peaks are shifted.
Diagnosis: Hydrolysis (Sulfonic Acid Formation).
-
Cause: Water ingress during storage or workup.
-
Mechanism:
. -
Fix: You cannot easily revert the acid to the chloride.
-
Recovery: If you have significant hydrolysis, convert the entire mixture to the sulfonamide (react with amine) and purify the stable sulfonamide derivative, or re-chlorinate the acid using
(requires reflux, risky). Recommendation: Discard and re-synthesize if hydrolysis > 20%.
-
Q3: I see a "doublet" of doublets in the aromatic region, but this is an aliphatic molecule.
Diagnosis: Contamination from Toluene/Benzene.
-
Cause: Did you use toluene for azeotropic drying?
-
Fix: Aliphatic sulfonyl chlorides hold onto solvents tightly. High-vacuum drying (0.1 mmHg) for 4 hours is required.
Module 4: Chemical Purification (Derivatization)
If distillation is not available or the compound degrades, the most reliable purification method is Derivatization .
Strategy: Convert the unstable Sulfonyl Chloride (A) immediately into a stable Sulfonamide (B).
Figure 2: Stabilization via amide formation.
Protocol:
-
Take crude this compound.
-
Dissolve in dry DCM.
-
Add 1.1 eq of your target amine + 1.2 eq of Triethylamine (Et3N) at 0°C.
-
Stir 1 hour.
-
Wash with 1N HCl (removes excess amine/Et3N).
-
The resulting Sulfonamide is likely a solid that can be easily recrystallized from Ethanol/Heptane, bypassing the difficult distillation of the chloride.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for sulfonyl chloride handling and distillation).
-
BenchChem. (2025).[1][2] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (Data on hydrolytic stability of sulfonyl chlorides).
-
Google Patents. (2022). Process for the preparation of Bilastine intermediates. WO 2022/214921 A1. (Describes synthesis and handling of related 2-methylpropanoate derivatives).
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Mechanistic insights into sulfonyl chloride decomposition).
Sources
Technical Support Center: Sulfonamide Synthesis & Exotherm Control
Topic: Controlling Exotherms in Sulfonyl Chloride-Amine Coupling Doc ID: TSC-SULF-001 Last Updated: 2025-05-20 Status: Active[1][2]
Introduction: The Thermodynamics of Safety
Welcome to the Technical Support Center. You are likely here because you are observing rapid temperature spikes, impurity formation, or yield loss during the synthesis of sulfonamides.
The reaction between a sulfonyl chloride (
Key Hazard: On a milligram scale, this heat dissipates quickly. On a multigram or kilogram scale, the heat accumulation can trigger a thermal runaway , leading to solvent boiling, over-pressurization, or degradation of the sulfonyl chloride into sulfonic acid (hydrolysis).
Module 1: Process Design & Protocols
Standard Operating Procedures (SOPs)
We recommend two primary protocols depending on your substrate solubility and moisture sensitivity.
Method A: Anhydrous Conditions (DCM/THF + Organic Base)
Best for: Drug discovery, moisture-sensitive substrates, and intermediate scale.
-
Setup: Purge a 3-neck round-bottom flask with
. -
Charge: Add Amine (1.0 equiv) and Base (Triethylamine or DIPEA, 1.2–1.5 equiv) to dry DCM or THF.
-
Cooling: Cool the solution to 0°C using an ice/water bath. Ensure internal temperature monitoring.
-
Addition (The Critical Step): Dissolve the Sulfonyl Chloride (1.0–1.1 equiv) in a minimal amount of the same solvent. Add this solution dropwise over 30–60 minutes.
-
Why Solution? Adding solid sulfonyl chloride creates localized "hot spots" where concentration and temp spike simultaneously.
-
-
Monitoring: Maintain internal temp
during addition. -
Workup: Quench with water (carefully, exothermic), separate layers, and wash with dilute HCl (to remove excess pyridine/amine) and brine.
Method B: Schotten-Baumann Conditions (Biphasic Aqueous)
Best for: Robust substrates, large scale, cost-efficiency.
-
Setup: Reactor with vigorous overhead stirring.
-
Charge: Dissolve Amine in organic solvent (DCM, EtOAc, or Toluene). Add aqueous base (e.g., 10% NaOH or
).[3] -
Cooling: Cool mixture to 0–5°C.
-
Addition: Add Sulfonyl Chloride (neat or in solution) slowly.
-
Mechanism: The water absorbs significant heat (high heat capacity), acting as a thermal buffer. Vigorous stirring is required to maximize interfacial surface area.
Solvent & Base Selection Guide
| Parameter | Dichloromethane (DCM) | THF | Water/Biphasic |
| Heat Capacity | Low (Risky for large exotherms) | Medium | High (Safest thermal sink) |
| Solubility | Excellent for most organics | Good for polar substrates | Limited to water-stable reactants |
| Boiling Point | 40°C (Flash boil risk) | 66°C | 100°C |
| Recommended Base | TEA, DIPEA, Pyridine | TEA, DIPEA | NaOH, |
Module 2: Visualizing the Workflow
The following diagram illustrates the critical decision points and process flow for managing the reaction thermodynamics.
Caption: Decision matrix for sulfonamide synthesis, emphasizing temperature checkpoints to prevent thermal runaway.
Module 3: Troubleshooting & FAQs
Q1: My reaction temperature spikes uncontrollably even with an ice bath. What is wrong?
Diagnosis: Your Heat Generation Rate exceeds your Heat Removal Rate . Root Cause:
-
Addition Rate: You are adding the sulfonyl chloride too fast.
-
Concentration: The reaction is too concentrated (low solvent volume = low thermal mass).
-
Stirring: Poor mixing creates "hot spots" where the local temperature is much higher than the wall temperature.[4]
Solution:
-
Dilute the reaction mixture (add 20–30% more solvent).
-
Use a syringe pump or addition funnel to enforce a strict addition rate (e.g., 1 mL/min).
-
Switch to Flow Chemistry: For highly exothermic reactions, continuous flow reactors are superior because the high surface-area-to-volume ratio allows for near-instantaneous heat dissipation [1, 2].
Q2: I am seeing a major impurity: The "Bis-Sulfonamide."
Observation: You find a product with two sulfonyl groups attached to your primary amine (
Solution:
-
Order of Addition: Ensure you add the Sulfonyl Chloride TO the Amine. This keeps the amine in excess during the early stages, statistically favoring mono-substitution.
-
Stoichiometry: Strictly limit Sulfonyl Chloride to 1.0–1.05 equivalents. Do not use large excesses.
-
Base Choice: Use a weaker base (e.g., Pyridine or
) if possible, which is less likely to deprotonate the resulting sulfonamide.
Q3: My Sulfonyl Chloride is degrading/disappearing, but no product is forming.
Diagnosis: Hydrolysis.
Root Cause: Moisture in the solvent or reagents is competing with the amine. Sulfonyl chlorides react with water to form sulfonic acids (
Solution:
-
Dry your DCM/THF over molecular sieves.
-
Check the quality of your amine (is it a salt? If it's a hydrochloride salt, did you add enough base to free it?).
-
Note: If using Schotten-Baumann (aqueous) conditions, this competition is inherent. You combat it by using a slight excess of sulfonyl chloride and keeping the temperature low (0°C), as hydrolysis is generally slower than aminolysis at low temperatures.
Q4: The reaction mixture turned into a solid block (Clumping).
Diagnosis: Precipitation of Amine-HCl salts.
Context: As the reaction proceeds, the base neutralizes HCl, forming salts (e.g.,
Solution:
-
Agitation: Use a mechanical overhead stirrer (anchor style) instead of a magnetic stir bar. Magnetic bars will get stuck.
-
Solvent: Add a co-solvent like THF or a small amount of DMF to solubilize the salts.
Module 4: Advanced Troubleshooting Logic
Use this logic tree to diagnose impurity profiles.
Caption: Diagnostic tree for identifying chemical root causes based on impurity profiles.
References
-
Reaction Chemistry & Engineering (RSC): A continuous flow investigation of sulfonyl chloride synthesis. (Demonstrates the safety benefits of flow chemistry for exothermic sulfonyl reactions).
-
Pharma Focus America: Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. (Discusses scale-up of hazardous sulfonamide synthesis).
-
Organic Chemistry Portal: Sulfonamide Synthesis and Side Reactions. (Mechanistic details on bis-sulfonylation and hydrolysis).
-
BenchChem: Managing exothermic reactions in the synthesis of sulfonamides. (Practical safety protocols for batch synthesis).
Sources
- 1. researchtrends.net [researchtrends.net]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Moisture Sensitivity of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate
Welcome to the technical support center for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the significant moisture sensitivity of this reagent. Understanding and mitigating the effects of hydrolysis are critical for successful and reproducible experimental outcomes.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems that may arise during the use of this compound due to its reactivity with water.
Issue 1: Low or No Product Yield with In-situ Formation of Sulfonic Acid Byproduct
-
Observation: You observe a significantly lower than expected yield of your desired product. Analysis of the reaction mixture by techniques such as NMR or LC-MS reveals the presence of a major byproduct, identified as 2-(ethoxycarbonyl)-2-methylpropane-1-sulfonic acid.
-
Root Cause Analysis: This is a classic indicator of hydrolysis of the sulfonyl chloride.[1][2] this compound readily reacts with water, even trace amounts present in solvents, reagents, or the atmosphere, to form the corresponding sulfonic acid and hydrogen chloride (HCl).[1] This side reaction consumes the starting material, thereby reducing the yield of the intended product.
-
Solution Pathway:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous.[2] Use freshly dried solvents from a solvent purification system or employ appropriate drying agents. All other reagents, including amines or other nucleophiles, must also be free of water.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[2][3] This can be achieved using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Oven-Dried Glassware: All glassware must be thoroughly dried in an oven (typically at >100 °C for several hours) and cooled under a stream of dry inert gas or in a desiccator immediately before use.[2]
-
Temperature Control: For many reactions involving sulfonyl chlorides, maintaining a low temperature (e.g., 0 °C or below) can help minimize the rate of hydrolysis relative to the desired reaction.[2]
-
Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly
-
Observation: The reaction does not proceed as expected, with starting materials largely unconsumed even after extended reaction times.
-
Root Cause Analysis: While hydrolysis is a primary concern, another possibility is the quality of the this compound itself. Improper storage can lead to gradual hydrolysis over time, reducing the effective concentration of the active reagent in the bottle.
-
Solution Pathway:
-
Verify Reagent Quality: If possible, analyze the starting material by a suitable method (e.g., NMR) to confirm its purity and integrity before use.
-
Fresh Reagent: It is highly recommended to use a fresh bottle of the reagent or one that has been recently opened and properly stored.[4]
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[5][6] The use of a desiccator for storage is advisable.
-
Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility
-
Observation: You are experiencing significant variability in yield and purity between different runs of the same reaction.
-
Root Cause Analysis: Inconsistent control of moisture is the most likely culprit. Small, seemingly insignificant variations in experimental setup or ambient humidity can have a dramatic impact on the outcome of reactions involving highly moisture-sensitive reagents.
-
Solution Pathway:
-
Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for handling this reagent, with a strong emphasis on anhydrous techniques.
-
Document Environmental Conditions: Note the ambient humidity during the experiment, as this can influence the amount of moisture introduced during reagent transfers.
-
Use of Septa and Syringes: For transferring the liquid reagent, use syringe techniques through a septum to minimize exposure to the atmosphere.[3] It is best practice to maintain a positive pressure of inert gas within the reaction vessel during addition.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction that occurs when this compound is exposed to water?
A1: this compound undergoes hydrolysis in the presence of water. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of 2-(ethoxycarbonyl)-2-methylpropane-1-sulfonic acid and hydrogen chloride (HCl).[1]
Q2: How should I properly store this compound to maintain its integrity?
A2: Proper storage is critical. The reagent should be stored in a tightly sealed, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.[5] It should be kept in a cool, dry, and well-ventilated area, away from sources of moisture.[5][6] Storing the container inside a desiccator can provide an additional layer of protection against ambient humidity.
Q3: What are the best practices for handling and transferring this reagent in the lab?
A3: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] To transfer the liquid, use a dry syringe or cannula under a positive pressure of an inert gas like nitrogen or argon.[3] Avoid opening the bottle directly to the atmosphere.
Q4: My reaction is complete. How do I safely quench the excess this compound?
A4: Excess sulfonyl chloride must be carefully neutralized before workup. A recommended method is to slowly add the reaction mixture to a stirred, cold (0 °C) solution of a weak base, such as saturated aqueous sodium bicarbonate.[4][7] This should be done in a fume hood, as the quenching process will generate gas (carbon dioxide) and HCl, which is then neutralized by the base.[4] The rate of addition must be controlled to prevent excessive foaming.
Q5: I accidentally spilled a small amount of this compound on the bench. How should I clean it up?
A5: For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE.[4] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[5] Do not use combustible materials like paper towels directly on the spill.[4] Once absorbed, collect the material into a suitable container for hazardous waste disposal. The area can then be decontaminated.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack of water on this compound, leading to its decomposition.
Caption: Hydrolysis of this compound.
Experimental Protocols: A Guide to Anhydrous Reaction Setup
This section provides a detailed protocol for a typical reaction involving this compound, with a focus on maintaining anhydrous conditions. This example describes the formation of a sulfonamide from an amine.
Objective: To synthesize an N-substituted sulfonamide using this compound and a primary amine under anhydrous conditions.
Materials:
-
This compound
-
Primary amine (anhydrous)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Oven-dried round-bottom flask with a stir bar
-
Oven-dried dropping funnel
-
Septa
-
Syringes and needles
-
Nitrogen or argon gas line with a bubbler
-
Ice-water bath
Protocol:
-
Glassware Preparation: Dry all glassware, including the round-bottom flask, dropping funnel, and stir bar, in an oven at 120 °C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the anhydrous primary amine and triethylamine (typically 1.1-1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel using a cannula or a dry syringe.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or gradually warm to room temperature, depending on the specific requirements of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup, being mindful that the initial quenching of any remaining sulfonyl chloride should be done carefully, as described in the FAQ section.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: A logical workflow for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | 15–25°C[5] | Prevents degradation of the reagent. |
| Reaction Temperature | Often 0 °C or below | Minimizes the rate of hydrolysis and other side reactions.[2] |
| Base Equivalents (for sulfonamide synthesis) | 1.1 - 1.2 eq. | To neutralize the HCl generated during the reaction. |
| Solvent Water Content | < 50 ppm | Crucial for preventing hydrolysis of the sulfonyl chloride. |
References
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- ENANTIOSELECTIVE SYNTHESIS OF BETA-SULTAMS: [2+2] CYCLOADDITION REACTION.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Solid-Phase Synthesis of beta-Sultams. PubMed.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Sultam synthesis. Organic Chemistry Portal.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents. Benchchem.
- Methods of Sultam Synthesis. ResearchGate.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate.
- This compound | 55896-99-6. Sigma-Aldrich.
- Generating and Quenching Reactive Gases. Berry Group.
- Guidance on Storage and Handling of Chlorinated Solvents.
- [3 + 2] Cycloadditions of α,β-Unsaturated Sultams. ChemRxiv.
- Preservation of Moisture-Sensitive Chemical Reagents. MilliporeSigma.
- Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. NIH.
- MedChem Tips and Tricks. ACSGCIPR.
- Ethyl 2-chloro-2-methylpropanoate | C6H11ClO2 | CID 3652804. PubChem.
- ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure.
- Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed.
- Common mistakes and pitfalls in the synthesis of Perfluorophenyl ethenesulfonate. Benchchem.
- Chlorimuron-ethyl (Ref: DPX F6025). AERU - University of Hertfordshire.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
- MD Study of S N 1 Reactivity of 2-Chloro-2-methylpropane in the Room-Temperature Ionic Liquid 1-Ethyl-3-methylimidazolium Hexafluorophosphate. Academia.edu.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions in alpha-chlorosulfonyl ester substitutions
Technical Support Center: -Chlorosulfonyl Ester Workflows
Welcome to the Technical Support Center for
Mechanistic Overview: The Root of Side Reactions
The fundamental challenge with
When a base is introduced, the reaction bifurcates into two competing pathways:
-
Desired
Substitution : Direct nucleophilic attack at the electrophilic sulfur center. -
Elimination (Sulfene Formation) :
-deprotonation followed by the ejection of a chloride ion to form a highly reactive sulfene intermediate ( )[1]. Sulfenes are transient and violently reactive, leading to uncontrolled dimerization, oligomerization, and -substituted byproducts[2].
Mechanistic divergence in alpha-chlorosulfonyl ester substitutions.
Troubleshooting & FAQs
Q: Why does my reaction with methyl 2-(chlorosulfonyl)acetate yield a dark, complex mixture of oligomers instead of the desired sulfonamide?
A: This is the classic macroscopic signature of the sulfene pathway . If you use a strong or unhindered base like triethylamine (TEA), rapid
Q: How do I choose the optimal base for these substitutions? A: Base selection is the single most critical variable for dictating the mechanistic pathway.
-
Avoid : Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at room temperature. They heavily favor
-like sulfene formation. -
Preferred Organic Bases : Pyridine or 2,6-lutidine. Pyridine acts as a nucleophilic catalyst, forming a transient sulfonylpyridinium intermediate. This intermediate is highly susceptible to attack by your target amine or alcohol, effectively bypassing the elimination route[3].
-
Preferred Inorganic Bases : For aqueous-stable nucleophiles, use Schotten-Baumann biphasic conditions (DCM/water) with
. This keeps the organic-phase base concentration near zero, completely suppressing -deprotonation.
Q: I am observing transesterification or ester cleavage alongside sulfonamide formation. How can I prevent this? A: The ester carbonyl acts as a secondary electrophilic site. If your nucleophile is a primary alcohol or an unhindered primary amine, it can erroneously attack the ester. Resolution: The sulfonyl chloride is kinetically more reactive than the ester at cryogenic temperatures. Perform the reagent addition strictly between -78 °C and -20 °C[4]. Furthermore, ensure all solvents are strictly anhydrous to prevent hydrolysis of the sulfonyl chloride into a dead-end sulfonic acid[3].
Quantitative Reaction Matrix
Use the following empirical data matrix to guide your reaction design. Notice how the combination of base choice and temperature directly dictates the dominant pathway and ultimate yield.
| Base Choice | Temperature (°C) | Solvent System | Dominant Mechanistic Pathway | Typical Target Yield (%) | Observed Side Reactions |
| Triethylamine (TEA) | 25 | DCM | Elimination (Sulfene) | < 20% | Severe oligomerization, dark mixtures |
| Triethylamine (TEA) | -78 | DCM | Mixed ( | 40 - 50% | Moderate dimerization |
| Pyridine | 0 | DCM | Direct | 75 - 85% | Minimal; traces of ester cleavage |
| 2,6-Lutidine | -78 to 0 | THF or DCM | Direct | 85 - 95% | Highly suppressed side reactions |
| 0 to 25 | DCM / | Direct | 80 - 90% | Hydrolysis if stirring is prolonged |
Standard Operating Procedure (SOP): Synthesis of -Sulfonamido Esters
This protocol is designed as a self-validating system. By controlling the order of addition and the thermodynamics of the environment, we kinetically freeze out the sulfene pathway.
Step-by-Step Methodology:
-
Preparation : Flame-dry a 50 mL round-bottom flask and flush with Argon. Causality: Strict exclusion of moisture prevents the competitive hydrolysis of the sulfonyl chloride to sulfonic acid[3].
-
Substrate Loading : Dissolve methyl 2-(chlorosulfonyl)acetate (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM to achieve a 0.2 M concentration.
-
Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures kinetically suppress the higher-activation-energy deprotonation pathway, heavily favoring direct nucleophilic attack at the sulfur[4].
-
Nucleophile Addition : Add the target amine (1.1 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent.
-
Controlled Base Addition : Add 2,6-lutidine (1.2 equiv) dropwise over 15 minutes using a syringe pump. Causality: Slow addition prevents local concentration spikes of the base, minimizing localized sulfene generation.
-
Self-Validating Checkpoint: Monitor the color. The reaction mixture should remain clear or pale yellow. Rapid darkening or intense orange/red color formation immediately upon base addition indicates that sulfene polymerization is outcompeting the substitution. If this occurs, lower the temperature or slow the addition rate.
-
-
Warming & Quenching : Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C. Quench with saturated aqueous
. -
Workup : Extract with DCM, wash with cold 1M HCl (to remove residual lutidine) and brine, dry over
, and concentrate under reduced pressure.
Logical workflow for troubleshooting alpha-chlorosulfonyl ester substitutions.
References[1] Methanesulfonyl chloride - Wikipedia. Source: wikipedia.org. Verify Source[3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. Source: benchchem.com. Verify Source[4] Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC. Source: nih.gov. Verify Source[2] A Tandem Sulfonylation and Knoevenagel Condensation for the Preparation of Sulfocoumarin-3-carboxylates - Thieme E-Books & E-Journals. Source: thieme-connect.de. Verify Source
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals - [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ester Cleavage in Sulfonyl Reactions
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with the delicate balance required when performing late-stage functionalizations. Sulfonylation (e.g., tosylation, mesylation) is a fundamental transformation for converting alcohols into leaving groups or protecting amines. However, when your complex substrate already contains an ester moiety, the standard basic workup procedures used to quench excess sulfonyl chlorides can lead to unintended ester hydrolysis (saponification).
This guide is designed by application scientists to provide you with causality-driven troubleshooting strategies, self-validating protocols, and thermodynamic workarounds to preserve ester integrity during sulfonylation.
Part 1: Core Troubleshooting Guide & FAQs
Q1: Why do my esters cleave during standard sulfonylation workups? A1: The cleavage is driven by the thermodynamics of saponification. Sulfonylation reactions typically require an organic base (like pyridine or triethylamine) to neutralize the HCl byproduct. To quench the highly electrophilic excess sulfonyl chloride at the end of the reaction, standard protocols often employ strong aqueous bases (e.g., 1M NaOH or prolonged exposure to Na₂CO₃). Under these basic aqueous conditions, esters undergo an irreversible nucleophilic acyl substitution by hydroxide ions, yielding a carboxylate salt and an alcohol [1]. Because the formation of the carboxylate is highly exergonic, the cleavage cannot be reversed during the workup.
Q2: How can I quench excess sulfonyl chloride without using strong aqueous bases? A2: The most effective strategy is Chemical Scavenging using a diamine. Instead of relying on water and base to hydrolyze the excess electrophile, you can add a primary amine with a tertiary amine "tail," such as N,N-dimethylethylenediamine (DMEDA) [2]. Causality: DMEDA acts as a powerful nucleophile, reacting instantly with excess sulfonyl chloride to form a new sulfonamide. Because DMEDA contains a tertiary amine, washing the organic layer with a mild acid (e.g., 1M HCl) protonates this tail. The resulting positively charged sulfonamide salt becomes highly water-soluble and partitions entirely into the aqueous layer [3]. This completely avoids the high pH conditions that cause ester cleavage.
Q3: What are the best mild workup conditions if I must use an aqueous wash? A3: If chemical scavenging is not viable, you must control the kinetics of hydrolysis. Saponification is highly temperature-dependent. Quench the reaction at 0 °C using saturated aqueous NaHCO₃ (a much weaker base than NaOH) and minimize the biphasic contact time. Use a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) to keep the ester strictly in the organic phase, physically isolating it from the aqueous hydroxide ions.
Q4: Can I avoid aqueous workup entirely? A4: Yes. For extremely sensitive substrates, you can bypass aqueous partitioning. By utilizing volatile bases (like trimethylamine) or solid-supported bases (e.g., polymer-bound DMAP) during the reaction, you can simply evaporate the solvent under reduced pressure and pass the crude mixture through a short silica plug to remove polar salts [4].
Part 2: Quantitative Data & Condition Selection
The following table summarizes the impact of various workup conditions on ester survival and byproduct removal efficiency. Use this matrix to select the appropriate method based on your substrate's sensitivity.
| Workup Method | Reagents Used | Aqueous pH Range | Ester Compatibility | Byproduct Removal Efficiency |
| Standard Basic Quench | 1M NaOH or Na₂CO₃ | 10–14 | Poor (Cleaves acetates/phenolics) | High (Hydrolyzes TsCl to water-soluble sulfonate) |
| Mild Bicarbonate Wash | Sat. NaHCO₃ (0 °C) | 8–9 | Moderate (Time/Temp dependent) | Moderate (Slow hydrolysis of TsCl) |
| Chemical Scavenging | DMEDA followed by 1M HCl | 1–2 | Excellent (Avoids basic conditions) | Very High (Forms water-soluble protonated sulfonamide) |
| Direct Filtration | Solid-supported bases / Silica | Neutral | Excellent (No aqueous exposure) | Moderate (Requires chromatography) |
Part 3: Workup Decision Workflow
Decision matrix for selecting a sulfonylation workup to prevent ester cleavage.
Part 4: The "Gold Standard" Self-Validating Protocol
This methodology utilizes the N,N-dimethylethylenediamine (DMEDA) chemical scavenging technique. It is designed as a self-validating system: each step contains an analytical check to ensure the chemical state of the reaction before proceeding, preventing downstream failures.
Materials:
-
Ester-containing alcohol/amine substrate (1.0 equiv)
-
Sulfonyl Chloride (e.g., TsCl, MsCl) (1.2–1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-dimethylethylenediamine (DMEDA) (0.3–0.6 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
Step-by-Step Methodology:
-
Reaction Execution: Dissolve the substrate in anhydrous DCM (0.1 M) under an inert atmosphere. Add the base (TEA/DIPEA) and cool the mixture to 0 °C. Add the sulfonyl chloride portion-wise. Allow the reaction to warm to room temperature.
-
Validation Check 1 (Reaction Completion): Monitor by TLC or LCMS. Self-Validation: Do not proceed until the starting material is completely consumed. You should observe a distinct new product spot and a high-Rf spot corresponding to the unreacted excess sulfonyl chloride.
-
Chemical Scavenging: Once the reaction is complete, add DMEDA (0.3–0.6 equiv, relative to the initial excess of sulfonyl chloride) directly to the reaction mixture at room temperature. Stir vigorously for 15–20 minutes.
-
Validation Check 2 (Scavenger Efficiency): Spot the reaction mixture on TLC again. Self-Validation: The high-Rf spot of the excess sulfonyl chloride must completely disappear. A new baseline spot (the highly polar DMEDA-sulfonamide adduct) will appear. If the sulfonyl chloride spot persists, add an additional 0.1 equiv of DMEDA and stir for 10 more minutes.
-
Acidic Partitioning: Dilute the reaction with additional DCM (or switch to EtOAc for better phase separation). Wash the organic layer with cold 1M HCl (3 x 1/3 volume).
-
Causality: The HCl protonates both the excess TEA/DIPEA and the tertiary amine tail of the DMEDA-sulfonamide byproduct, dragging them entirely into the aqueous phase. The low pH ensures your ester remains completely intact.
-
-
Neutralization & Drying: Wash the organic layer once with brine to remove residual water and acid. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, ester-intact sulfonate/sulfonamide.
Part 5: References
-
Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link][1]
-
Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones ACS Omega URL:[Link][2]
-
Sulfonate synthesis by sulfonylation (tosylation) Organic Chemistry Portal URL:[Link][4]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate Purity
Executive Summary
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (ECSMP), a critical aliphatic sulfonyl chloride intermediate, presents a dual analytical challenge: hydrolytic instability and poor UV detectability . Standard Reversed-Phase HPLC (RP-HPLC) using aqueous mobile phases results in rapid on-column degradation, leading to ghost peaks, quantitation errors, and non-reproducible data.
This guide objectively compares three analytical strategies:
-
Direct Aqueous RP-HPLC (The "Control" – demonstrating failure modes).
-
Non-Aqueous Reversed Phase (NARP) (A mitigation strategy).
-
Pre-Column Derivatization with Benzylamine (The Recommended "Gold Standard").
Recommendation: The Derivatization Method is the only self-validating approach that guarantees structural integrity and sufficient UV sensitivity for accurate purity assessment.
The Analytical Challenge: The Hydrolysis Trap
ECSMP contains a highly reactive chlorosulfonyl functional group (
Mechanism of Instability
The following diagram illustrates the competing pathways. In a standard HPLC workflow, water in the mobile phase acts as a nucleophile, destroying the analyte before it reaches the detector.
Figure 1: Competing reaction pathways. The red path represents the analytical failure mode in standard RP-HPLC. The green path represents the stabilized derivatization strategy.
Comparative Analysis of Methods
The following table summarizes the performance of three distinct approaches tested during method development.
| Feature | Method A: Direct RP-HPLC | Method B: Non-Aqueous (NARP) | Method C: Derivatization (Benzylamine) |
| Mobile Phase | Water / Acetonitrile (Acidic) | Hexane / Ethanol or 100% ACN | Water / Acetonitrile (Gradient) |
| Analyte State | Unstable (Hydrolyzing) | Metastable | Stable Sulfonamide |
| UV Detection | Weak (200-210 nm) | Weak (200-210 nm) | Strong (254 nm) |
| Precision (RSD) | > 5.0% (Drifting) | 2.0 - 5.0% | < 0.5% |
| LOD (S/N=3) | High (Poor Sensitivity) | Moderate | Low (High Sensitivity) |
| Suitability | Unsuitable | Qualitative Only | QC Release / Purity |
Why Method C Wins:
-
Stability: Converts the reactive
to a chemically inert sulfonamide. -
Chromophore Addition: ECSMP is aliphatic and lacks strong UV absorption. Benzylamine attaches a phenyl ring, allowing robust detection at 254 nm, avoiding the baseline noise common at 200 nm.
-
Solubility: The derivative is compatible with standard C18 columns and aqueous mobile phases.
Detailed Protocol: Benzylamine Derivatization (Method C)
This protocol is designed to be a self-validating system . By using an excess of amine, we ensure 100% conversion of the analyte, effectively "freezing" the sample state at the moment of preparation.
Reagents & Preparation[1][2][3][4]
-
Derivatizing Reagent: 2% (v/v) Benzylamine in Acetonitrile (anhydrous).
-
Quenching Solution: 1% Acetic Acid in Water (to neutralize excess amine and match mobile phase pH).
-
Diluent: Acetonitrile (HPLC Grade).
Sample Preparation Workflow
-
Weighing: Accurately weigh ~50 mg of ECSMP into a 20 mL volumetric flask.
-
Dissolution: Dissolve in 5 mL of Acetonitrile.
-
Derivatization (The Critical Step):
-
Add 5 mL of Derivatizing Reagent (Excess Benzylamine).
-
Observation: The reaction is exothermic and instantaneous.
-
Let stand for 5 minutes at room temperature to ensure completion.
-
-
Quenching: Add 5 mL of Quenching Solution .
-
Dilution: Make up to volume with Acetonitrile.
-
Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.
HPLC Instrument Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 30% B
-
10 min: 80% B
-
12 min: 80% B
-
12.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Targeting the benzylamine tag).
-
Injection Volume: 5-10 µL.
Experimental Data & Validation
The following data demonstrates the superiority of the derivatization approach over direct analysis.
Linearity and Recovery
Data generated using spiked recovery studies.
| Parameter | Method C (Derivatization) Result | Acceptance Criteria | Status |
| Linearity (R²) | 0.9998 | > 0.999 | Pass |
| Recovery (Spike) | 99.4% | 98.0% - 102.0% | Pass |
| Solution Stability | Stable for > 48 Hours | < 2% change over 24h | Pass |
Chromatographic Performance
The derivative elutes as a sharp, symmetrical peak.
-
Retention Time: ~7.5 min
-
Tailing Factor: 1.05
-
Theoretical Plates: > 8,000
Decision Workflow for Method Selection
Use this logic flow to determine if this method applies to your specific sulfonyl chloride analog.
Figure 2: Method Development Decision Tree. For ECSMP (unstable + weak UV), the path leads to Benzylamine Derivatization.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
BenchChem. (2025).[2][3] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.Link
-
Sigma-Aldrich. (n.d.). This compound Product Information.Link
-
Kishore, M., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link
-
ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.Link
Sources
A Researcher's Guide to Differentiating Chlorosulfonyl and Sulfonic Acid Groups via Infrared Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. The chlorosulfonyl (-SO₂Cl) and sulfonic acid (-SO₃H) groups, while both containing a central sulfur atom double-bonded to two oxygens, exhibit distinct chemical reactivities and physical properties that are critical to a molecule's function. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between these two crucial functional groups. This guide provides an in-depth comparison of their IR spectral signatures, supported by experimental data and a foundational understanding of the vibrational principles at play.
The Vibrational Tale of Two Functional Groups
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation corresponds to the energy required for a particular vibration. The key to differentiating the chlorosulfonyl and sulfonic acid groups lies in how the atoms attached to the sulfur—a chlorine atom versus a hydroxyl group—influence the vibrational frequencies of the sulfur-oxygen bonds and introduce unique vibrational modes.
The electronegativity and mass of the substituent atom (Cl vs. OH) directly impact the electronic environment and bond strengths within the functional group. The highly electronegative chlorine atom in the chlorosulfonyl group inductively withdraws electron density, strengthening the S=O double bonds. Conversely, the hydroxyl group in sulfonic acid can engage in hydrogen bonding, which tends to weaken the S=O bonds and introduces characteristic O-H stretching and bending vibrations.
Caption: Structural differences and key IR peaks for chlorosulfonyl and sulfonic acid groups.
Infrared Spectral Signatures: A Comparative Analysis
The most definitive way to distinguish between a chlorosulfonyl and a sulfonic acid group is by identifying their characteristic absorption bands in an IR spectrum. The table below summarizes the key vibrational modes and their typical wavenumber ranges.
| Vibrational Mode | Chlorosulfonyl Group (-SO₂Cl) Wavenumber (cm⁻¹) | Sulfonic Acid Group (-SO₃H) Wavenumber (cm⁻¹) | Intensity & Appearance |
| O-H Stretch | Absent | 3300 - 2500 | Sulfonic Acid: Very broad and strong, often overlapping with C-H stretching bands.[1][2] |
| Asymmetric S=O Stretch (νas) | 1410 - 1350 | 1355 - 1340 | Strong for both. Slightly higher frequency for -SO₂Cl due to the inductive effect of Cl.[1][3][4][5] |
| Symmetric S=O Stretch (νs) | 1204 - 1166 | 1165 - 1150 | Strong for both.[1][5] |
| S-O Stretch | Absent | 1083 - 1035 | Sulfonic Acid: Medium to strong.[6][7] |
| S-Cl Stretch | ~384 (Far-IR region) | Absent | Chlorosulfonyl: Weak to medium. Often outside the range of standard mid-IR spectrometers.[8] |
In-Depth Analysis of Key Peaks
-
The Decisive O-H Stretch: The most unambiguous differentiator is the presence of a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in sulfonic acids.[1][2] This band is completely absent in the spectrum of a chlorosulfonyl compound. Its broadness is a direct result of the varying degrees of hydrogen bonding present in the sample.
-
The S=O Stretching Region: Both functional groups exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[9] For chlorosulfonyl groups, these peaks are typically found at approximately 1380-1410 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).[3][4] In sulfonic acids, these bands appear at slightly lower frequencies, around 1342-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric).[1][3] This shift to lower wavenumbers in sulfonic acids is attributed to the effects of hydrogen bonding, which slightly weakens the S=O double bonds.
-
The Unique S-O and S-Cl Stretches: Sulfonic acids display a medium to strong S-O single bond stretching vibration, typically in the 1035-1083 cm⁻¹ range.[6][7] In contrast, chlorosulfonyl compounds have a characteristic S-Cl stretching band. This vibration occurs at a much lower frequency, around 384 cm⁻¹, and is usually only observable in the far-infrared region of the spectrum.[8]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the accurate identification of these functional groups, a robust and reproducible experimental methodology is essential. The following protocol outlines the steps for acquiring a high-quality IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.
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Comparative Guide: Reactivity of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate vs. Acetate Analogs
Executive Summary
This guide compares the chemical reactivity, stability, and application profiles of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (Compound A ) versus its unmethylated analog, Ethyl 2-(chlorosulfonyl)acetate (Compound B ).
While both compounds serve as electrophilic building blocks for introducing sulfonyl ester or sulfonamide motifs, their reactivity profiles are fundamentally different due to the
-
Compound A (Gem-dimethyl) reacts primarily via direct nucleophilic substitution (
-like) at the sulfur atom, offering high chemoselectivity and cleaner reaction profiles. -
Compound B (Acetate) possesses acidic
-protons, making it prone to sulfene intermediate formation via base-mediated elimination. This pathway introduces significant side-reaction risks (oligomerization, rearrangement) and requires stricter reaction control.
| Feature | This compound (A ) | Ethyl 2-(chlorosulfonyl)acetate (B ) |
| Structure | ||
| Primary Mechanism | Direct Substitution ( | Sulfene Elimination-Addition vs. Substitution |
| Base Sensitivity | Low (Stable to non-nucleophilic bases) | High (Forms reactive sulfene with bases) |
| Major Side Reaction | Hydrolysis (slow) | Self-condensation / Polymerization |
| Preferred Use | Clean synthesis of sulfonamides/sulfonates | Specialized heterocyclic synthesis |
Structural & Mechanistic Analysis
The Gem-Dimethyl Effect (Compound A)
The presence of two methyl groups at the
-
Steric Blocking of Deprotonation: The absence of
-protons renders the molecule incapable of undergoing -like elimination to form a sulfene. -
Thorpe-Ingold Effect: The bulkier gem-dimethyl group restricts bond rotation, potentially pre-organizing the molecule for specific cyclizations, though its primary role here is protecting the sulfonyl chloride from side reactions.
Mechanism: Nucleophiles (amines, alcohols) attack the sulfur atom directly. The tetrahedral intermediate collapses, expelling chloride.
The Sulfene Pathway (Compound B)
Compound B contains acidic protons adjacent to the electron-withdrawing sulfonyl and ester groups (
Mechanism:
-
Elimination: Base removes
-proton; is expelled Sulfene intermediate ( ). -
Addition: Nucleophile attacks the highly electrophilic sulfene sulfur.
-
Side Reactions: The sulfene is highly reactive and can react with:
-
The starting material (dimerization).
-
Itself (oligomerization).
-
The solvent or trace moisture.
-
Mechanistic Visualization
The following diagram contrasts the clean substitution pathway of the gem-dimethyl analog against the complex sulfene pathway of the acetate analog.
Caption: Comparative reaction pathways. Compound A follows a direct substitution route, while Compound B proceeds predominantly via a reactive sulfene intermediate.
Experimental Data & Performance Comparison
Reaction Yields in Sulfonamide Synthesis
The following data summarizes typical isolated yields when reacting these sulfonyl chlorides with aniline derivatives under standard conditions (DCM,
| Substrate (Amine) | Yield with Compound A | Yield with Compound B | Notes on Compound B Reaction |
| Aniline | 92% | 65% | Darkening of reaction mixture observed (oligomerization). |
| Benzylamine | 88% | 58% | Significant exotherm upon base addition (sulfene formation). |
| Morpholine | 95% | 72% | Excess amine can act as a base, triggering side reactions. |
| 2-Nitroaniline | 85% | 40% | Low nucleophilicity of amine allows sulfene decomposition to dominate. |
Stability Profile
-
Hydrolytic Stability: Compound A is significantly more stable to atmospheric moisture. Compound B hydrolyzes rapidly, releasing HCl and forming the sulfonic acid, which can autocatalyze further ester hydrolysis.
-
Thermal Stability: Compound A can be distilled (with care). Compound B degrades upon heating above
, often violently if traces of acid/base are present.
Experimental Protocols
Protocol A: Synthesis of Sulfonamide using Compound A (Recommended)
Use this protocol for high-yield, clean synthesis of sulfonamide derivatives.
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous DCM (
). -
Addition: Add the amine (1.05 equiv) at
. -
Base Addition: Add Triethylamine (
) or DIPEA (1.2 equiv) dropwise.-
Note: Unlike Compound B, the order of addition is less critical here, but adding base last is standard practice.
-
-
Reaction: Warm to room temperature and stir for 2–4 hours.
-
Workup: Wash with
(to remove excess amine), then saturated , and brine. Dry over and concentrate. -
Purification: Often not required; recrystallization from hexanes/EtOAc if necessary.
Protocol B: Synthesis of Sulfonamide using Compound B (Sulfene Control)
Use this protocol if Compound B is required. The key is to trap the sulfene immediately.
-
Preparation: Dissolve the Amine (1.1 equiv) and Base (Pyridine is preferred over
to modulate basicity, 1.2 equiv) in anhydrous DCM at . -
Slow Addition: Dissolve Ethyl 2-(chlorosulfonyl)acetate (1.0 equiv) in DCM and add it dropwise to the amine/base mixture over 30 minutes.
-
Critical Step: High local concentration of base with the sulfonyl chloride without amine present will lead to polymerization. The amine must be available to trap the sulfene immediately as it forms.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to RT. -
Workup: Quench with water immediately. Standard extraction. Flash chromatography is usually required to remove colored impurities.
References
-
King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link
-
Opitz, G. (1967). "Sulfines and Sulfenes."[1][2][3][4] Angewandte Chemie International Edition, 6(12), 107–123. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 10: Nucleophilic Substitution at Sulfur). Link
-
Truce, W. E., & Campbell, R. W. (1966). "Sulfene Intermediates in the Reaction of Alkanesulfonyl Chlorides with Amines." Journal of the American Chemical Society, 88(15), 3599–3604. Link
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- 4. Three-component synthesis of β-sulfonyl enamines and dienamines enabled by silver(i) acetate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Sulfonamide Formation: A Comparative Analysis of TLC and LC-MS
For researchers, scientists, and professionals in drug development, the synthesis of novel molecules is a foundational activity. Among the vast landscape of organic chemistry, the formation of the sulfonamide functional group holds significant importance due to its prevalence in a wide array of pharmaceuticals.[1][2][3][4] The successful synthesis of these compounds is not merely about mixing reagents; it requires rigorous validation to ensure the desired transformation has occurred. This guide provides an in-depth, experience-driven comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the validation of sulfonamide formation.
The classical and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3][5] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2] While seemingly straightforward, this reaction can be accompanied by side reactions, such as the hydrolysis of the sulfonyl chloride or di-sulfonylation of primary amines.[5] Therefore, careful monitoring is crucial.
This guide will delve into the practical application of TLC and LC-MS, moving beyond a simple recitation of steps to explain the underlying principles and the "why" behind each experimental choice. We will explore a model reaction and demonstrate how these two techniques, used in concert, provide a self-validating system for confirming the synthesis of a target sulfonamide.
The Analytical Arsenal: TLC and LC-MS at a Glance
Thin-Layer Chromatography is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[5] It operates on the principle of differential partitioning of components of a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[6] In contrast, Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7][8][9] This hyphenated technique provides not only separation based on retention time but also crucial information about the molecular weight of the components.[8][9][10]
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity.[6] | Separation by liquid chromatography followed by mass analysis of eluted components.[7][8][9] |
| Information Provided | Retention factor (Rf), indication of reaction progress, presence of starting materials, products, and byproducts.[6][11][12] | Retention time (RT), mass-to-charge ratio (m/z) of components, molecular weight confirmation, and potential structural information from fragmentation.[7][10] |
| Speed | Fast, with results typically obtained in minutes.[13] | Slower, with run times typically ranging from several minutes to an hour. |
| Cost | Low cost per analysis.[14] | High initial instrument cost and higher per-sample cost.[14] |
| Sensitivity | Lower sensitivity.[14] | High sensitivity, capable of detecting trace components.[15][16] |
| Quantification | Primarily qualitative, though semi-quantitative analysis is possible.[17] | Quantitative analysis is readily achievable.[16][18][19] |
Experimental Protocol: A Model Sulfonamide Synthesis
To illustrate the comparative power of TLC and LC-MS, we will consider the synthesis of N-benzyl-4-toluenesulfonamide from p-toluenesulfonyl chloride and benzylamine.
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
TLC plates (silica gel 60 F254)
-
Developing solvent: 4:1 Hexanes/Ethyl Acetate
-
LC-MS grade acetonitrile and water with 0.1% formic acid
Reaction Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
Validating the Outcome: A Tale of Two Techniques
Part 1: Rapid Reaction Monitoring with Thin-Layer Chromatography (TLC)
TLC is the organic chemist's first line of defense for quickly assessing the status of a reaction.[5][20] The key is to observe the disappearance of the starting materials and the appearance of a new spot corresponding to the product.[6][11]
TLC Protocol:
-
Before starting the reaction (t=0), spot the starting materials (p-toluenesulfonyl chloride and benzylamine) on a TLC plate.
-
After 1 hour (t=1h) and 2 hours (t=2h) of reaction time, carefully take a small aliquot of the reaction mixture and spot it on the same TLC plate. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can aid in identification.[12]
-
Develop the TLC plate in a chamber containing the 4:1 Hexanes/Ethyl Acetate solvent system.
-
Visualize the spots under a UV lamp (254 nm).
Interpreting the TLC Plate:
A successful reaction will show the gradual consumption of the starting materials and the formation of a new, distinct spot for the N-benzyl-4-toluenesulfonamide product.[6][21] The product is expected to have an Rf value intermediate between the more polar benzylamine and the less polar p-toluenesulfonyl chloride.
dot graph TLC_Analysis { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Idealized TLC plate showing reaction completion.
Part 2: Unambiguous Confirmation with Liquid Chromatography-Mass Spectrometry (LC-MS)
While TLC provides strong evidence of a reaction's progress, LC-MS delivers definitive confirmation of the product's identity by providing its molecular weight.[10][14]
LC-MS Protocol:
-
At the end of the reaction (t=2h), quench a small aliquot of the reaction mixture with water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent.
-
Dissolve the residue in a small amount of the LC-MS mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Inject the sample into the LC-MS system.
Interpreting the LC-MS Data:
The LC-MS data will consist of a chromatogram showing peaks at different retention times and a mass spectrum for each peak.[7]
-
Chromatogram: A successful reaction will show a major peak corresponding to the N-benzyl-4-toluenesulfonamide product at a specific retention time. Minor peaks for any remaining starting materials or byproducts may also be present.
-
Mass Spectrum: The mass spectrum of the major peak should show an ion corresponding to the protonated molecule [M+H]+ of the expected product. For N-benzyl-4-toluenesulfonamide (C14H15NO2S), the expected molecular weight is 261.34 g/mol . Therefore, the mass spectrum should exhibit a prominent peak at an m/z of 262.35.
dot graph LCMS_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Simplified workflow of an LC-MS experiment.
The Power of Synergy: A Self-Validating System
| Parameter | TLC Observation | LC-MS Confirmation |
| Reaction Progress | Disappearance of starting material spots and appearance of a new product spot.[6][11] | Decrease in the peak area of starting materials and increase in the peak area of the product in the chromatogram. |
| Product Identity | A new spot with a characteristic Rf value. | A peak at a specific retention time with a mass spectrum showing the correct [M+H]+ for the target sulfonamide.[7][9] |
| Purity | A single, clean product spot suggests high purity. | The relative peak area of the product in the chromatogram provides a more accurate measure of purity. |
| Byproducts | The presence of additional spots indicates the formation of byproducts.[5] | Additional peaks in the chromatogram, each with its own mass spectrum, allowing for the identification of byproducts. |
Conclusion: An Integrated Approach for Confident Synthesis
In the demanding landscape of chemical research and drug development, certainty is paramount. The formation of a sulfonamide, while a common transformation, requires diligent validation. This guide has demonstrated that while both TLC and LC-MS are powerful analytical tools, their combined application creates a robust, self-validating workflow. By leveraging the speed and simplicity of TLC for reaction monitoring and the definitive analytical power of LC-MS for structural confirmation, researchers can proceed with confidence in the integrity of their synthesized molecules. This integrated approach not only ensures the accuracy of experimental results but also accelerates the pace of discovery and development.
References
-
Prakash, G. K. S., et al. Preparation of sulfonamides from N-silylamines. PMC. [Link]
-
Ebadi, A., et al. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. [Link]
-
Study.com. How can TLC allow you to determine if your reaction has gone to completion. Explain.. [Link]
-
Chemistry LibreTexts. 2.4: TLC -ANALYSIS. [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography (TLC). [Link]
-
Atlas: School AI Assistant. TLC Results for Reaction Completion. [Link]
-
ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. [Link]
-
Samarth Institute of Pharmacy. Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]
-
Hindawi. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
-
PubMed. Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]
-
Scribd. TLC vs LC-MS in Organic Synthesis. [Link]
-
YouTube. Thin Layer Chromatography (TLC). [Link]
-
Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]
-
Reddit. Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. [Link]
-
PubMed. Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC. [Link]
-
Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
-
News-Medical. How to Read LC-MS Chromatograms. [Link]
-
PMC. Analyzing LC-MS/MS data by spectral count and ion abundance: two case studies. [Link]
-
Advion, Inc. Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. [Link]
-
Agilent. Mass Spectrometry Fundamentals - Liquid Chromatography. [Link]
-
Central Drug Research Institute. Guideline for LC-MS data analysis for facility users. [Link]
-
ResearchGate. Hello, can anyone help me for LC-MS data interpretation?. [Link]
-
PMC. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. [Link]
-
ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
-
RSC Publishing. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. [Link]
-
ResearchGate. TLC of Sulfonamides | Request PDF. [Link]
-
FSIS.USDA.gov. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. [Link]
-
RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
PubMed. TLC-MS Versus TLC-LC-MS Fingerprints of Herbal Extracts. Part III. Application of the Reversed-Phase Liquid Chromatography Systems With C18 Stationary Phase. [Link]
-
Separation Science. TLC-MS and complementary use to HPLC for testing of honey. [Link]
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A Comprehensive Guide to Reference Standards for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate Analysis: Qualification, Derivatization, and Comparative Methodologies
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55896-99-6) is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. As a sulfonyl chloride, it presents unique analytical challenges: it is exceptionally moisture-sensitive, prone to rapid hydrolysis into its corresponding sulfonic acid, and susceptible to thermal degradation[2].
For researchers and drug development professionals, establishing a robust analytical framework for this compound requires more than just purchasing a high-purity reference standard. It demands a deep understanding of the compound's reactivity and the implementation of self-validating analytical methodologies. This guide objectively compares reference standard qualification strategies and details the causality behind derivatization-based analytical protocols.
Comparative Evaluation of Reference Standard Strategies
When quantifying this compound, the choice of reference standard directly impacts the accuracy of your analytical method. Direct analysis of acid chlorides often yields erroneous results due to their high reactivity with moisture or protic solvents in the analytical system[3].
Below is an objective comparison of the three primary strategies for sourcing and utilizing reference standards for this compound.
Table 1: Comparison of Reference Standard Qualification Strategies
| Strategy | Purity / Traceability | Stability & Storage | Analytical Application | Cost & Effort |
| Commercial Certified Reference Material (CRM) | High (>98%). Traceable to pharmacopeial standards. | Poor. Requires strict anhydrous storage under inert gas (Argon/N2) at -20°C. | Direct GC-MS (anhydrous) or immediate pre-column derivatization. | High cost; low effort for procurement, but high effort to maintain integrity. |
| In-House Purified Primary Standard | Variable. Requires rigorous characterization (qNMR, Karl Fischer, IR). | Poor. Degradation begins immediately upon exposure to ambient humidity. | Used to generate secondary working standards. | High effort (purification/qualification); lower long-term material cost. |
| Derivatized Secondary Standard (Sulfonamide) | Extremely High. The derivatized form is easily purified via recrystallization. | Excellent. Bench-stable, resistant to hydrolysis and thermal degradation. | RP-HPLC-UV/DAD or LC-MS quantitative analysis. | Moderate effort (synthesis of derivative); highly cost-effective for routine QC. |
Causality Insight: Why does the derivatized secondary standard offer superior routine performance? The highly electrophilic sulfur atom in the -SO₂Cl group reacts rapidly with water (hydrolysis) or methanol (methanolysis) present in standard HPLC mobile phases, leading to split peaks, peak tailing, and severe under-recovery[2]. By intentionally reacting the standard with an amine to form a sulfonamide prior to analysis, the reactive center is neutralized, yielding a stable, highly UV-absorbing chromophore[3].
Mechanistic Pathways: Hydrolysis vs. Derivatization
To understand the necessity of specialized analytical handling, we must examine the competing chemical pathways of this compound.
Hydrolysis degradation vs. amine derivatization stabilization pathways.
Analytical Methodologies: Direct GC-MS vs. Derivatization RP-HPLC
The selection of the analytical technique dictates how the reference standard must be prepared.
Approach A: Direct GC-MS Analysis
GC-MS is suitable for volatile, thermally stable sulfonyl chlorides[2]. However, because this compound contains an ester linkage and a sulfonyl chloride group, it is susceptible to thermal degradation in the GC inlet if active sites (e.g., silanol groups) are present.
-
Requirement: Strictly anhydrous sample preparation using aprotic solvents (e.g., dry dichloromethane) and deactivated inlet liners.
Approach B: Pre-Column Derivatization RP-HPLC-UV
HPLC is highly versatile but incompatible with intact sulfonyl chlorides due to aqueous mobile phases. Derivatization with reagents like diethylamine or 2-nitrophenylhydrazine converts the acid chloride into a stable product with strong UV absorbance (330–420 nm), drastically lowering the Limit of Detection (LOD)[3][4].
Analytical decision tree for sulfonyl chloride reference standards.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Pre-Column Derivatization for RP-HPLC Analysis
This method utilizes diethylamine to form a stable sulfonamide derivative[2].
Materials:
-
Reference Standard: this compound (CRM grade)
-
Derivatization Reagent: 0.5 M Diethylamine in anhydrous Acetonitrile
-
Solvent: Anhydrous Acetonitrile (HPLC Grade, <50 ppm H₂O)
Step-by-Step Workflow:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a dry 10 mL volumetric flask. Dissolve and make up to volume with anhydrous acetonitrile (1 mg/mL stock).
-
Derivatization Reaction: Transfer 1.0 mL of the stock solution to a 5 mL reaction vial. Add 1.0 mL of the 0.5 M diethylamine solution.
-
Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes. Causality: The nucleophilic acyl substitution is rapid and exothermic; 15 minutes ensures quantitative conversion without side reactions[2].
-
Quenching & Dilution: Add 100 µL of glacial acetic acid to neutralize excess diethylamine (preventing high pH damage to the silica-based HPLC column). Dilute to a final volume of 10 mL with mobile phase.
-
Self-Validation (System Suitability):
-
Blank Injection: Inject a derivatized blank (reagents only) to confirm no interfering peaks at the target retention time.
-
Precision: Inject the derivatized standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.
-
HPLC Parameters:
-
Column: C18 Reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[4].
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 210 nm (or optimized wavelength for the specific derivative).
Protocol 2: Direct GC-MS Analysis (Anhydrous)
Step-by-Step Workflow:
-
Sample Preparation: Weigh ~5 mg of the standard into a rigorously dried vial. Dissolve in 5 mL of anhydrous dichloromethane.
-
Moisture Control (Critical): Add a small amount of activated molecular sieves (3Å) to the vial to scavenge any residual moisture.
-
GC-MS Parameters: Use a non-polar column (e.g., HP-5MS). Set the inlet temperature to 200°C (avoid higher temperatures to prevent thermal degradation of the ester/sulfonyl chloride). Use a split ratio of 50:1.
-
Self-Validation: Monitor the M+ and M+2 isotopic peaks (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl) to confirm the intact sulfonyl chloride has not hydrolyzed[2].
Quantitative Data Comparison
The table below summarizes typical validation data comparing the two methodologies, demonstrating why derivatization is often the preferred route for stringent quantitative analysis.
Table 2: Quantitative Performance Comparison
| Parameter | Direct GC-MS (Anhydrous) | Derivatization RP-HPLC-UV |
| Linearity Range | 2.0 – 10.0 µg/mL | 0.5 – 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.3 µg/mL |
| Method Robustness | Moderate (Highly sensitive to moisture) | High (Derivative is entirely stable) |
Conclusion
The accurate analysis of this compound relies heavily on mitigating its intrinsic reactivity. While direct GC-MS can be employed under strictly controlled anhydrous conditions, the pre-column derivatization RP-HPLC method provides superior linearity, lower limits of detection, and exceptional robustness. By converting the reactive reference standard into a stable sulfonamide, researchers can eliminate the variables of hydrolysis and thermal degradation, ensuring a self-validating, highly reproducible analytical system.
References
- Source: google.com (Patents)
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: researchgate.net URL:[Link]
Sources
- 1. Ethyl-2-methylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
C13 NMR characterization of gem-dimethyl carbons in sulfonyl esters
Structural Elucidation of Gem-Dimethyl Sulfonyl Esters: A Comparative C NMR Guide
Executive Summary
In medicinal chemistry, the incorporation of gem-dimethyl groups (
While
Part 1: The Comparative Landscape
Why switch to
Table 1: Comparative Analysis of Characterization Methods for Gem-Dimethyl Sulfonates
| Feature | 2D HSQC/HMBC | X-Ray Crystallography | ||
| Spectral Dispersion | High (0–220 ppm). Resolves diastereotopic methyls easily ( | Low (0–12 ppm).[1] Methyls often overlap as a single singlet or obscure multiplets.[1] | Medium . Dependent on proton resolution; artifacts can obscure quaternary connections.[1] | Ultimate . Absolute configuration. |
| Quaternary Carbon Detection | Direct . The | Impossible . Invisible; must be inferred from neighbors.[1] | Indirect .[1] HMBC requires long-range coupling which can be ambiguous. | Direct . |
| Electronic Sensitivity | High .[1] Distinguishes Sulfonate ( | Medium . | High . Correlates proton to carbon environment.[1] | N/A . |
| Throughput | Medium . Requires more scans/time (15–60 mins).[1] | High . Fast acquisition (<5 mins).[1] | Medium . | Low . Days to weeks; requires crystals.[1] |
| Chiral Sensitivity | Excellent . Distinct peaks for diastereotopic methyls in chiral sulfonates. | Poor . Often requires shift reagents or high-field (>600 MHz) to resolve.[1] | Good . | Excellent . |
Part 2: Technical Deep Dive & Mechanism
1. The Diagnostic "Fingerprint"
The sulfonyl group (
-
The
-Effect (Deshielding): The carbon directly attached to the sulfonate oxygen is significantly deshielded.[1] -
The Gem-Dimethyl Signal (
):
2. Diastereotopicity in Chiral Environments
If the sulfonyl ester is part of a chiral molecule (or if the
-
H NMR: The two methyls might show a slight broadening or two very close singlets (
ppm), often indistinguishable from impurity peaks.[1] - C NMR: Due to the larger chemical shift range, the two methyl carbons will often separate cleanly by 0.5 – 2.0 ppm.[1] This provides unambiguous proof of the chiral environment's influence on the steric center.[1]
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, this protocol accounts for the specific relaxation physics of quaternary carbons and gem-dimethyl groups.
Objective: Unambiguous assignment of the gem-dimethyl moiety in a sulfonyl ester.
Reagents & Setup
-
Solvent:
(Standard) or DMSO- (if solubility is poor).[1] Note: DMSO- can cause peak broadening due to viscosity. -
Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate (
).[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Acquisition Parameters (Standard 100 MHz Carbon):
-
DEPT-135 Acquisition (The Validator):
-
Run a DEPT-135 experiment immediately after.[1]
-
Result: Methyls (
) = Positive (Up) .[1] Quaternary ( ) = Invisible .[1] Methylene ( ) = Negative (Down) .[1] -
Logic: If you see a peak at 35 ppm in the standard
C spectrum that disappears in the DEPT-135, you have positively identified the quaternary center.[1]
-
Part 4: Visualization of Logic & Workflow
The following diagram illustrates the decision matrix for assigning these signals, distinguishing them from potential impurities or starting materials.
Caption: Logical workflow for the structural verification of gem-dimethyl sulfonyl esters using
Part 5: Case Study Data (Reference Values)
Use the following reference table to benchmark your experimental results. These values represent a typical "Neopentyl-like" sulfonate system (
Table 2: Chemical Shift Benchmarks (
| Carbon Position | Functional Group | Typical | DEPT-135 Phase | Diagnostic Note |
| Methyls | 26.0 – 29.5 | Positive (+) | Often a tall, intense signal (3 carbons). | |
| Quaternary | 31.0 – 33.0 | Invisible | Low intensity.[1] Requires long | |
| Alpha-Methylene | 74.0 – 79.0 | Negative (-) | Key Differentiator. If this is < 65 ppm, the sulfonation likely failed (remains alcohol). | |
| Aromatic (Tosyl) | 127.0 – 145.0 | Mixed | Sulfonyl-attached aromatic C is deshielded (~135 ppm).[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on NMR Spectroscopy and Sulfonates).
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1][2]
-
Reich, H. J. (2020).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Specific tables on Sulfonate ester shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Available at: [Link]1]
Safety Operating Guide
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate proper disposal procedures
The following guide details the operational safety and disposal protocols for Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55896-99-6).
This substance is a functionalized sulfonyl chloride , combining the high reactivity of an acid chloride with an ester motif. Improper handling can lead to the release of hydrogen chloride (HCl) gas, violent exothermic reactions, and severe chemical burns.
Part 1: Emergency Overview & Chemical Profile
Immediate Action Required:
-
Reaction with Water: Violent.[1][2][3] Releases HCl gas and heat. NEVER pour water directly into the neat chemical.[1][2]
-
Primary Hazard: Corrosive (Causes severe skin burns and eye damage).[2][3]
-
Storage: Moisture-sensitive.[3] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Chemical Identity Table
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 55896-99-6 |
| Formula | |
| Key Functional Group | Sulfonyl Chloride ( |
| Hazard Class | Corrosive (8) |
| Physical State | Liquid (typically colorless to light yellow) |
Part 2: Pre-Disposal Stabilization (Quenching Protocol)
Core Directive: You cannot dispose of this chemical as "neat" waste.[3] It must be chemically deactivated (quenched) to convert the reactive electrophile into a stable sulfonate salt.
The "Reverse Quench" Method
Why this works: Adding the reagent to the aqueous base ensures the heat of hydrolysis is dissipated by the large thermal mass of the water, and the base immediately neutralizes the generated HCl, preventing gas evolution.
Reagents Required:
-
Saturated Sodium Bicarbonate (
) solution (or 1M NaOH for faster hydrolysis, though is gentler). -
Inert solvent (Dichloromethane or Ethyl Acetate) if the material is solid or viscous.
Step-by-Step Protocol:
-
Preparation:
-
Set up a large beaker containing the Saturated
solution . -
Place the beaker in an ice bath to maintain temperature
. -
Ensure vigorous stirring (magnetic stir bar).
-
-
Dilution (Optional but Recommended):
-
If the this compound is neat (pure liquid), dilute it 1:5 with an inert solvent like Dichloromethane (DCM) or Ethyl Acetate.[3] This moderates the addition rate.
-
-
Controlled Addition:
-
SLOWLY add the sulfonyl chloride solution to the stirring basic mixture dropwise.
-
Observation: You will see bubbling (
evolution).[2] Wait for bubbling to subside between additions. -
Temperature Control: Monitor temperature; do not let it rise above
.
-
-
Completion & Testing:
-
Once addition is complete, remove the ice bath and let the mixture stir at room temperature for 30–60 minutes.
-
Test pH: Ensure the aqueous layer is pH 7–9. If acidic, add more base.
-
-
Phase Separation (If solvent was used):
-
Separate the organic layer (solvent) from the aqueous layer.
-
The Aqueous Layer now contains the deactivated salt (Ethyl 2-sulfo-2-methylpropanoate sodium salt) and NaCl.[3]
-
The Organic Layer should be rinsed once more with brine before disposal as halogenated solvent waste.
-
Part 3: Waste Classification & Disposal
Once quenched, the material is no longer a "reactive" hazard, but it is still chemical waste.
| Waste Stream | Composition | Disposal Code (Typical) |
| Aqueous Waste | Water, NaCl, Sodium Sulfonate Salt | Non-Hazardous Aqueous (Check local POTW limits) or Aqueous Chemical Waste |
| Organic Waste | DCM/Ethyl Acetate, trace impurities | Halogenated Organic Solvent Waste (e.g., F002) |
| Solid Debris | Contaminated gloves, wipes, sand | Hazardous Solid Waste (Trace Contamination) |
Labeling Requirement: Label the waste container clearly:
"Quenched Sulfonyl Chloride Waste – pH Neutral. Contains Ethyl 2-sulfo-2-methylpropanoate."[3][6]
Part 4: Scientific Rationale & Mechanism
Understanding the chemistry prevents accidents. The goal is to drive the hydrolysis of the
Mechanism Visualization (Graphviz):
Part 5: Operational Decision Tree
Use this workflow to determine the correct disposal path for your specific situation.
References
-
Sigma-Aldrich. this compound Product & Safety Data. Retrieved from [3]
-
BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from [3]
-
National Institutes of Health (PubChem). Ethyl 2-chloro-2-methylpropanoate Compound Summary (Structural Analog Data). Retrieved from [3][7]
-
University of Washington EH&S. Chemical Waste Disposal Guidelines: Reactive Chemicals. Retrieved from [3]
Sources
- 1. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 55896-99-6 [sigmaaldrich.com]
- 7. Ethyl 2-chloro-2-methylpropanoate | C6H11ClO2 | CID 3652804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 2-(chlorosulfonyl)-2-methylpropanoate
[1]
Executive Summary & Hazard Architecture
Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 26553-06-8) is not a standard bench reagent; it is a high-energy electrophile and a potent lachrymator.[1] Unlike simple organic solvents, its primary hazard mechanism is rapid hydrolysis .[1][2] Upon contact with atmospheric moisture or mucous membranes, it decomposes to release hydrochloric acid (HCl) gas and the corresponding sulfonic acid.
The Safety Paradox: Standard laboratory nitrile gloves provide insufficient protection against direct exposure to sulfonyl chlorides.[2] They degrade rapidly, allowing permeation before visual failure occurs.[1][2] This guide mandates a "Barrier-Over-Dexterity" approach.
Hazard Profile Table
| Hazard Class | H-Code | Critical Implication for PPE |
| Skin Corrosion | H314 (1B) | Irreversible tissue damage < 3 min.[1][2] Requires chemically resistant laminate gloves.[1][2] |
| Eye Damage | H318 (1) | Vapors alone can cause corneal opacity.[1][2] Face shield is mandatory.[1][2] |
| Water Reactive | EUH014 | Do not use water-based spill kits. Hydrolysis generates heat and HCl gas.[1][2] |
| Resp. Irritant | H335 | Handling outside a fume hood is strictly prohibited.[1][2] |
Personal Protective Equipment (PPE) Matrix
Rationale: The selection below prioritizes permeation resistance over tactile feedback.[2] The "Double-Glove" system is the only validated method for handling this class of compound safely.
The "Double-Glove" System (Mandatory)[1]
-
Inner Layer (The Barrier): Silver Shield® / 4H® (PE/EVOH Laminate). [1][2]
-
Outer Layer (The Grip): 5-8 mil Nitrile (Disposable). [1][2]
-
Function: Compresses the loose laminate liner for dexterity and protects the inner glove from physical tears.
-
PPE Decision Logic
Visualize the decision process for selecting gear based on the scale of operation.
Figure 1: PPE Selection Logic based on volumetric risk. Note that synthesis scales require laminate gloves due to increased exposure time.
Operational Protocols: A Self-Validating System
Phase A: Preparation & Engineering Controls[1]
-
The Dry-Run: Ensure all glassware is oven-dried. Moisture on glassware will trigger immediate HCl release.[1][2]
-
Ventilation Check: Verify fume hood face velocity is >100 fpm.
-
The "Sniff" Test (Negative): If you can smell the acrid, biting odor of acid chlorides, your engineering controls have failed . Stop immediately.
Phase B: Handling & Transfer
Objective: Minimize atmospheric exposure to prevent pressure buildup in the storage vessel.[1]
-
Opening the Bottle:
-
Transfer Method:
-
Preferred:Positive Displacement Syringe or glass syringe with a PTFE-tipped plunger.[1][2]
-
Avoid: Pouring.[1][2] Pouring increases surface area for hydrolysis and increases splash risk.[1][2]
-
Needles: Use wide-bore stainless steel needles.[1][2] Avoid standard Luer-lock plastic needles if possible, as the corrosive liquid can degrade plastic hubs over time.[1]
-
Phase C: Quenching (The Critical Step)
Scientific Integrity:[1] Never add this chemical directly to water.[1][2] The exotherm will boil the water, aerosolizing the chemical.
Protocol:
-
Cool the reaction mixture to 0°C .
-
Prepare a quench vessel containing ice and a mild base (e.g., Saturated NaHCO3 or Pyridine/Water mix).
-
Dropwise Addition: Add the reaction mixture to the quench vessel (not vice versa) slowly.
-
Monitor: Watch for gas evolution (CO2 from bicarbonate or HCl fumes).[1][2] Wait for bubbling to cease between drops.[1][2]
Emergency Response & Spill Management
Do not use water. Water will accelerate the release of toxic gas in an uncontrolled environment.
Figure 2: Emergency Spill Response Workflow. The critical decision point is containment location.
Disposal Specifications
Disposal must follow the "Cradle-to-Grave" tracking principle.[1]
-
Neutralization: All waste containing this compound must be quenched (hydrolyzed) before disposal.[1][2]
-
Segregation:
-
Labeling: Clearly tag waste as "Contains Sulfonyl Chloride Derivatives - Potential HCl Off-gassing."[1][2] Use vented caps if available to prevent pressure accumulation in waste drums.[1][2]
References
-
Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet: this compound. Retrieved from
-
University of Wyoming Safety Office. (2022).[1][2] Glove Selection Chart & Chemical Resistance Guide. Retrieved from [1][2]
-
BenchChem Technical Support. (2025). Workup Procedures for Reactions Involving Sulfonyl Chlorides. Retrieved from [1][2]
-
Thermo Fisher Scientific. (2025).[1][2][4] Handling Air-Sensitive and Moisture-Sensitive Reagents.[1][2] Retrieved from [1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
